6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNFJRQZJGEAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295018 | |
| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3346-22-3 | |
| Record name | 3346-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2,6-DIHYDROXY-5-NITROPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
CAS Number: 3346-22-3
Synonym: 6-Amino-5-nitrouracil
This technical guide provides a comprehensive overview of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with applications in organic synthesis and potential for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a pyrimidine derivative characterized by the presence of both an amino and a nitro functional group. These groups significantly influence its chemical reactivity and potential biological activity.
| Property | Value |
| Molecular Formula | C₄H₄N₄O₄ |
| Molecular Weight | 172.10 g/mol |
| Appearance | Pale-yellow to light red to yellow powder or crystals |
| IUPAC Name | 6-amino-5-nitro-1H-pyrimidine-2,4-dione |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
| Purity | Typically ≥97% |
Synthesis
A plausible synthetic approach is the reduction of a 5-nitrouracil precursor. For instance, the synthesis of 5-aminouracil has been achieved through the reduction of 5-nitrouracil using reagents like sodium hydrosulfite.[1]
Below is a generalized experimental protocol for the synthesis of a related compound, 5,6-diaminouracil, which involves a nitrosation step similar to what would be expected for the synthesis of the title compound.
Experimental Protocol: Representative Synthesis of a 5,6-Disubstituted Uracil (Diaminouracil Hydrochloride) [2]
This protocol describes the synthesis of diaminouracil hydrochloride from urea and ethyl cyanoacetate, involving the formation of 6-aminouracil, followed by nitrosation and reduction.
Materials:
-
Urea
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Glacial acetic acid
-
Sodium nitrite
-
Sodium hydrosulfite
-
Hydrochloric acid
-
Ice
Procedure:
-
Synthesis of 6-Aminouracil: A solution of sodium ethoxide is prepared, to which urea and ethyl cyanoacetate are added. The mixture is refluxed, and upon cooling and acidification with glacial acetic acid, 6-aminouracil precipitates.
-
Nitrosation: The resulting 6-aminouracil is suspended in water and cooled in an ice bath. A solution of sodium nitrite is added slowly, leading to the formation of a rose-red precipitate of the 6-amino-5-nitrosouracil.
-
Reduction: The moist nitroso compound is then suspended in warm water, and sodium hydrosulfite is added in portions until the red color disappears, indicating the reduction of the nitroso group to an amino group.
-
Isolation: The resulting diaminouracil bisulfite is filtered, washed, and then hydrolyzed with hydrochloric acid to yield diaminouracil hydrochloride.
Note: This is a representative protocol for a related compound. The synthesis of this compound would likely require specific optimization of reaction conditions, particularly for the introduction and retention of the nitro group at the C5 position.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Applications
While specific biological data for this compound is limited in publicly available literature, the aminouracil scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5- and 6-aminouracil have shown a wide range of therapeutic potential, including antimicrobial, anticancer, antioxidant, and antiviral activities.[3][4]
Given its structural features, this compound is a valuable intermediate for the synthesis of more complex heterocyclic systems, which may exhibit interesting pharmacological properties.
Experimental Protocols for Biological Screening:
Should researchers wish to investigate the biological potential of this compound, the following are generalized protocols for assessing cytotoxicity and antimicrobial activity.
General Protocol for Cytotoxicity (MTT Assay) [5][6][7][8][9]
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Caption: General workflow for an MTT-based cytotoxicity assay.
General Protocol for Antimicrobial Activity (Broth Microdilution Method) [10][11][12]
This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and then create serial dilutions in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. While specific biological data on this molecule is currently limited, its structural similarity to other biologically active aminouracil derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The experimental protocols outlined in this guide provide a starting point for researchers to explore the synthetic utility and biological properties of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: Physicochemical Properties of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, also referred to as 6-amino-5-nitrouracil. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its chemical characteristics, synthesis, and potential biological activities.
Core Physicochemical Properties
This compound is a pyrimidine derivative with the chemical formula C₄H₄N₄O₄. Its structure is characterized by a uracil backbone with an amino group at the 6-position and a nitro group at the 5-position. This arrangement of functional groups imparts specific chemical reactivity and potential for biological interactions.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3346-22-3 | [1][2] |
| Molecular Formula | C₄H₄N₄O₄ | [1][2] |
| Molecular Weight | 172.1 g/mol | [2] |
| IUPAC Name | 6-amino-5-nitro-1H-pyrimidine-2,4-dione | [1] |
| Synonyms | 6-Amino-5-nitrouracil, 5-Nitro-6-aminouracil, 4-Amino-2,6-dihydroxy-5-nitropyrimidine | [3] |
| Physical Form | Pale yellow solid/powder | [3] |
| Melting Point | >300°C | [2][4] |
| Solubility | Slightly soluble in aqueous base (heated) and DMSO (heated) | [4] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature; -20°C Freezer | [1][2] |
Experimental Protocols
Synthesis
A plausible synthetic route for this compound could involve the nitration of 6-aminouracil. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
It is crucial to note that the reaction conditions, such as temperature, solvent, and purification methods, would need to be optimized experimentally to achieve a good yield and purity of the final product.
Analytical Methods
Specific analytical methods for the characterization of this compound are not extensively documented. However, standard analytical techniques for organic compounds of this class would be applicable.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity assessment and quantification. A typical mobile phase might consist of a mixture of acetonitrile and water with an acidic modifier like formic acid for mass spectrometry compatibility.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural elucidation and confirmation.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited in the available literature. However, based on the activity of structurally related compounds, several potential areas of interest for future research can be proposed.
Potential as Enzyme Inhibitors
A study on analogues of 5-nitropyrimidine-2,4-dione has shown that these compounds can act as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[7] This suggests that this compound could also possess inhibitory activity against these targets, which are relevant in inflammatory diseases.
The following diagram illustrates a hypothetical signaling pathway where the compound might act as an iNOS inhibitor.
Caption: Hypothetical mechanism of iNOS inhibition.
Potential Antimicrobial and Anticancer Activity
Derivatives of 5- and 6-aminouracil have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties.[8] The structural similarity of this compound to these compounds suggests that it could be a candidate for screening in these therapeutic areas. Further research is warranted to explore these potential applications.
Conclusion
This compound is a compound with a well-defined chemical structure and some known physicochemical properties. While detailed experimental protocols for its synthesis and analysis, as well as specific data on its biological activity, are not extensively reported in readily accessible literature, the information available on related compounds provides a strong rationale for further investigation. This guide serves as a starting point for researchers interested in exploring the potential of this molecule in drug discovery and development. Future studies should focus on establishing robust synthetic and analytical methods and conducting comprehensive biological evaluations to unlock its therapeutic potential.
References
- 1. This compound | 3346-22-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 6-AMINO-5-NITROURACIL CAS#: 3346-22-3 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting available data in a structured and accessible format.
Molecular Structure and Properties
This compound, also known as 6-amino-5-nitrouracil, is a heterocyclic organic compound. Its core structure is a pyrimidine ring, which is a fundamental component of nucleic acids. The presence of an amino group and a nitro group on the pyrimidine backbone suggests its potential for diverse chemical reactions and biological activities.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₄H₄N₄O₄ |
| Molecular Weight | 172.11 g/mol |
| IUPAC Name | This compound[1] |
| CAS Number | 3346-22-3[1] |
| Physical Form | Solid[1] |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature[1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| InChI Key | SNNFJRQZJGEAQU-UHFFFAOYSA-N[1] |
| InChI | 1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)[1] |
Synthesis
Caption: A logical workflow for the potential synthesis of this compound.
Potential Biological Activity
Direct experimental data on the biological activity of this compound is limited. However, the activities of structurally related compounds provide insights into its potential therapeutic applications.
A study on 5-nitropyrimidine-2,4-dione analogues has shown their potential as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[2] This suggests that this compound could be investigated for anti-inflammatory properties.
Furthermore, a broader review of 5- and 6-aminouracil derivatives highlights their diverse biological properties, including antimicrobial, anticancer, and antiviral activities.[3] For instance, certain aminouracil-based compounds have shown antiproliferative activity against various human cancer cell lines.[3]
The proposed mechanism for the anti-inflammatory activity of related compounds involves the inhibition of the iNOS signaling pathway, which plays a crucial role in the inflammatory response.
Caption: Hypothesized inhibitory effect on the iNOS signaling pathway.
Experimental Data
Detailed experimental data such as NMR, IR, or mass spectra for this compound are not widely published. Researchers interested in this compound would likely need to perform such characterizations independently.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazard statement:
-
H302: Harmful if swallowed.[1]
Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.
Conclusion
This compound is a compound with a well-defined molecular structure and known basic properties. While specific experimental protocols and biological activity data for this exact molecule are scarce, the activities of related compounds suggest promising avenues for future research, particularly in the areas of anti-inflammatory and anticancer drug development. Further investigation is warranted to fully elucidate its chemical reactivity, biological functions, and therapeutic potential.
References
- 1. This compound | 3346-22-3 [sigmaaldrich.com]
- 2. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound in medicinal chemistry. The document confirms its IUPAC nomenclature and details its physicochemical properties, a plausible synthetic pathway with a corresponding experimental protocol, and its significant role as a versatile scaffold for developing novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and procedural clarity.
Compound Identification and Nomenclature
The designation this compound is the correct and accepted IUPAC name for the compound of interest.[1][2] It is also commonly referred to as 6-amino-5-nitrouracil. This molecule belongs to the pyrimidine class of compounds, which are considered "privileged scaffolds" in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their ability to bind to a wide array of biological targets.[2] The unique electronic profile of this specific derivative, featuring an electron-donating amino group and an electron-withdrawing nitro group, makes it a valuable precursor for synthesizing more complex, biologically active heterocyclic systems like purine analogs.[2]
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, experimental design, and safety considerations.
| Property | Value | References |
| IUPAC Name | 6-amino-5-nitro-2,4(1H,3H)-pyrimidinedione | [1][2] |
| CAS Number | 3346-22-3 | [1][3] |
| Molecular Formula | C₄H₄N₄O₄ | [1][2] |
| Molecular Weight | 172.10 g/mol | [2][3] |
| Physical Form | Pale-yellow to light red powder or crystals | [3] |
| Purity (Typical) | ≥97% | [1][3] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [1][3] |
| GHS Pictogram | GHS07 (Exclamation mark) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][3] |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, a chemically sound and logical pathway involves the direct nitration of 6-aminouracil. This approach is based on well-established protocols for the nitration of the parent uracil ring system.[4][5]
Proposed Synthetic Workflow
The synthesis can be achieved by treating 6-aminouracil with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrimidine ring at the C5 position.
Caption: Proposed workflow for the synthesis of the target compound via nitration.
Detailed Experimental Protocol
The following protocol is adapted from the established synthesis of 5-nitrouracil and represents a viable method for preparing the title compound.[4][5]
Materials:
-
6-Aminouracil
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice Water
-
Standard laboratory glassware, magnetic stirrer, and thermometer
-
Filtration apparatus
Procedure:
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, cautiously add 5.3 mL (120 mmol) of 70% nitric acid dropwise to 19.7 mL (360 mmol) of 98% sulfuric acid with continuous stirring. Ensure the temperature of the mixture does not exceed 50°C.
-
Addition of Reactant: To the stirred nitrating mixture, add 6-aminouracil (equivalent to 60 mmol) in several small portions. Maintain vigorous stirring and carefully monitor the temperature to ensure it remains below 50°C throughout the addition.
-
Reaction: Once the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for approximately 3 hours, continuing to stir.
-
Quenching and Precipitation: After the reaction period, cool the mixture to below room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 40-50 mL of ice water to quench the reaction. A precipitate should form.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the collected solid with a small amount of fresh ice water to remove residual acid.
-
Drying: Dry the purified product under reduced pressure at 55°C to yield this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is primarily utilized as a chemical intermediate and a foundational scaffold for the synthesis of a diverse range of biologically active molecules.[2] The amino and nitro groups provide reactive handles for further chemical modifications, enabling the construction of fused heterocyclic systems and other complex derivatives.
Derivatives of aminouracils and nitropyrimidines have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer Agents: The pyrimidine core is fundamental to many chemotherapeutics that interfere with nucleic acid synthesis.[6]
-
Antimicrobial and Antiviral Activity: Many compounds built upon the uracil framework exhibit potent activity against various pathogens.[6]
-
Enzyme Inhibition: Certain 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7] One such derivative showed an IC₅₀ value of 6.2 µM against iNOS activity.[7]
The logical progression from this core scaffold to potential therapeutic applications is illustrated below.
Caption: Role of the core scaffold in the discovery of diverse bioactive compounds.
Conclusion
This compound is a well-defined chemical entity of significant interest to the drug discovery and medicinal chemistry communities. While not an end-product therapeutic itself, its value as a versatile starting material and structural scaffold is paramount. Its established physicochemical properties, coupled with a straightforward, plausible synthetic route, position it as an accessible and crucial building block for developing the next generation of heterocyclic drugs targeting a wide range of diseases. Further research into the direct biological activities of this compound and its novel derivatives is warranted.
References
- 1. This compound | 3346-22-3 [sigmaaldrich.com]
- 2. This compound|CAS 3346-22-3 [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Nitrouracil | 611-08-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in common organic and inorganic solvents. This technical guide addresses this information gap by providing a detailed, generalized experimental protocol for determining the solubility of this compound. The methodologies outlined below are standard in the pharmaceutical and chemical research fields and can be adapted to generate reliable and reproducible solubility data. This document also provides a visual representation of the experimental workflow to aid in the design and execution of these studies.
Introduction
This compound is a heterocyclic organic compound of interest in various research domains, including medicinal chemistry. Understanding its solubility is a critical first step in its development as a potential therapeutic agent or its use in other chemical applications. Solubility data is essential for formulation development, bioavailability assessment, and the design of subsequent in vitro and in vivo studies. Given the lack of specific data for this compound, this guide offers a robust framework for its empirical determination.
Based on the structure of this compound, which contains both hydrogen bond donors (amino and imide groups) and acceptors (nitro and carbonyl groups), a degree of solubility in polar solvents can be anticipated. However, the presence of the pyrimidine ring and the nitro group may also confer some nonpolar character, suggesting potential solubility in certain organic solvents. Empirical determination is therefore crucial.
Experimental Protocol: Determination of Equilibrium Solubility
The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a solvent at a specific temperature and pressure, under equilibrium conditions. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]
Objective: To determine the concentration of a saturated solution of this compound in a selection of common solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Dichloromethane, etc.) of analytical grade
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
-
Sample Dilution:
-
Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Data Presentation
While no specific quantitative data for this compound is currently available, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison. An example of such a table is provided below.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Experimental Value] | [Calculated Value] |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| DMSO | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.
Conclusion
References
The Discovery and History of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-nitrouracil, is a key heterocyclic compound that has served as a versatile precursor in the synthesis of various biologically active molecules, particularly purine analogs. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to this important pyrimidine derivative. Quantitative data are summarized for clarity, and logical relationships in its synthesis are visualized through process diagrams.
Introduction
The pyrimidine ring system is a fundamental scaffold in medicinal chemistry and chemical biology, forming the core of nucleobases such as uracil, thymine, and cytosine. Chemical modification of the uracil ring has been a fruitful strategy for the development of novel therapeutic agents and research tools. The introduction of an amino group at the 6-position and a nitro group at the 5-position of the uracil core yields this compound, a compound with a rich chemical history and significant synthetic utility. The electron-donating amino group and the electron-withdrawing nitro group create a unique electronic profile that facilitates a variety of chemical transformations. This guide will delve into the historical context of its discovery and provide detailed experimental insights into its synthesis.
Discovery and Historical Context
The synthesis of this compound is rooted in the extensive early 20th-century exploration of pyrimidine chemistry, a field significantly advanced by the pioneering work of chemists like Emil Fischer and Wilhelm Traube. The Traube pyrimidine synthesis, first reported in 1900, provided a general and versatile method for constructing the pyrimidine ring from urea and a three-carbon component, opening the door to a vast array of substituted pyrimidines.
While a single, seminal "discovery" paper for this compound is not readily identifiable in the contemporary literature, its preparation is a logical extension of early pyrimidine chemistry. The most common and historically significant method for its synthesis is the direct nitration of 6-aminouracil. This reaction leverages the activating effect of the amino group on the pyrimidine ring, directing the electrophilic substitution of the nitro group to the adjacent 5-position.
The compound has been of long-standing interest as a key intermediate in the synthesis of purines. Reduction of the 5-nitro group to an amino group, followed by cyclization with a one-carbon unit, is a classic strategy for constructing the imidazole ring of the purine system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 3346-22-3 |
| Molecular Formula | C4H4N4O4 |
| Molecular Weight | 172.10 g/mol |
| IUPAC Name | 6-amino-5-nitro-2,4(1H,3H)-pyrimidinedione |
| Appearance | Off-white to yellow solid |
| Solubility | Sparingly soluble in water, soluble in DMSO |
Synthesis and Experimental Protocols
The primary and most established method for the synthesis of this compound is the nitration of 6-aminouracil.
Synthesis via Nitration of 6-Aminouracil
This method involves the treatment of 6-aminouracil with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Reaction: Slowly add 6-aminouracil to the cold nitrating mixture with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent, such as water or a water-ethanol mixture, to yield pure this compound.
A logical workflow for this synthesis is depicted in the following diagram:
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic systems.
Synthesis of Purines
The most significant application is in the synthesis of purine derivatives. This typically involves the reduction of the 5-nitro group to an amino group, yielding 5,6-diaminouracil. This intermediate can then be cyclized with various one-carbon synthons (e.g., formic acid, formamide, orthoesters) to form the imidazole ring of the purine scaffold. This pathway is a cornerstone of classical purine synthesis.
The logical relationship for this transformation is as follows:
Conclusion
This compound is a historically significant and synthetically valuable pyrimidine derivative. Its discovery and utilization are intrinsically linked to the foundational development of heterocyclic and medicinal chemistry. The straightforward synthesis via nitration of 6-aminouracil, coupled with its utility as a precursor to purines and other fused heterocyclic systems, has cemented its place as a key building block in organic synthesis. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for researchers in the field.
The Pivotal Role of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione as a Chemical Intermediate in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, serves as a critical chemical intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine ring, renders it a versatile precursor for the construction of fused ring systems. This technical guide elucidates the synthesis, key reactions, and strategic applications of this compound in medicinal chemistry, with a particular focus on its role in the preparation of xanthine alkaloids and their analogues, which are prominent in drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the practical application of this valuable intermediate.
Introduction
Uracil and its derivatives are fundamental building blocks in medicinal chemistry due to their presence in nucleic acids and their ability to be synthetically modified to create a diverse range of bioactive molecules.[1][2] Among these, 6-aminouracils are particularly important precursors for the synthesis of fused pyrimidine heterocycles.[1] this compound (also known as 6-amino-5-nitrouracil) is a key intermediate whose strategic importance lies in the facile conversion of its 5-nitro group into an amino group, yielding 5,6-diaminouracil. This diamino derivative is a direct precursor to the xanthine scaffold, which is the core structure of widely used therapeutic agents like caffeine and theophylline.[3][4] This guide will detail the synthetic pathway to this compound and its subsequent transformation into valuable pharmaceutical targets.
Synthetic Pathways and Key Transformations
The synthesis of this compound and its conversion to key downstream products can be conceptualized as a multi-step process. The overall workflow involves the initial construction of the 6-aminouracil ring, followed by nitration at the 5-position, reduction of the nitro group, and subsequent cyclization to form the desired fused heterocyclic system.
Step 1: Synthesis of 6-Aminouracil
The synthesis of the 6-aminouracil scaffold is typically achieved through the condensation of urea with a cyanoacetic acid derivative.[5][6]
Experimental Protocol:
A general method involves the reaction of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide in ethanol.[6]
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare sodium ethoxide.
-
To this solution, add urea (1.0 eq) and ethyl cyanoacetate (1.0 eq).
-
Heat the reaction mixture at reflux for 10-12 hours.
-
After cooling to room temperature, acidify the mixture to pH 6 with acetic acid.
-
The precipitated 6-aminouracil is collected by filtration, washed with distilled water, and dried.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Urea | 60.06 | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 1.0 |
| Sodium | 22.99 | 1.0 |
| Product | Molar Mass ( g/mol ) | Typical Yield |
| 6-Aminouracil | 127.10 | 69-97%[6] |
Step 2: Synthesis of this compound
The introduction of a nitro group at the C5 position of 6-aminouracil is a key step. This is typically achieved through nitrosation followed by oxidation, or in some cases, direct nitration. For the purpose of creating the precursor for 5,6-diaminouracil, nitrosation to 6-amino-5-nitrosouracil is a common and effective strategy.[3][7]
Experimental Protocol (Nitrosation):
-
Suspend 6-aminouracil (1.0 eq) in water.
-
Add glacial acetic acid to the suspension.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1-2 hours. The product, 6-amino-5-nitrosouracil, precipitates as a colored solid.
-
Collect the product by filtration, wash with cold water, and dry.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 6-Aminouracil | 127.10 | 1.0 |
| Sodium Nitrite | 69.00 | 1.1 |
| Product | Molar Mass ( g/mol ) | Typical Yield |
| 6-Amino-5-nitrosouracil | 156.10 | High |
Note: Direct nitration with a mixture of nitric and sulfuric acid can also be employed, but requires careful temperature control.
Step 3: Reduction to 5,6-Diaminouracil
The reduction of the 5-nitroso (or 5-nitro) group is a critical transformation that yields the versatile 5,6-diaminouracil intermediate. This can be achieved through various methods, including catalytic hydrogenation or, more commonly, with chemical reducing agents like sodium dithionite (sodium hydrosulfite).[3][4][8]
Experimental Protocol (Sodium Dithionite Reduction):
-
Suspend 6-amino-5-nitrosouracil (1.0 eq) in a dilute aqueous ammonia solution.
-
Heat the mixture to 50-60 °C.
-
Add sodium dithionite portion-wise with stirring until the color of the solution is discharged.
-
Cool the reaction mixture. The product, 5,6-diaminouracil, can be isolated as its salt (e.g., sulfate or hydrochloride) by acidification.[8]
-
To isolate as the sulfate salt, add sulfuric acid. The precipitated 5,6-diaminouracil sulfate is collected by filtration, washed with water, and dried.[8]
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 6-Amino-5-nitrosouracil | 156.10 | 1.0 |
| Sodium Dithionite | 174.11 | Excess |
| Product | Molar Mass ( g/mol ) | Typical Yield |
| 5,6-Diaminouracil | 142.12 | >80% |
digraph "Reduction_Mechanism" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#34A853"];
edge [penwidth=2, color="#EA4335"];
"Start" [label="6-Amino-5-nitrosouracil", fillcolor="#FBBC05"];
"Intermediate" [label="Intermediate Species"];
"Product" [label="5,6-Diaminouracil", fillcolor="#34A853"];
"Start" -> "Intermediate" [label=" + [H] (e.g., Na2S2O4) "];
"Intermediate" -> "Product" [label=" Further Reduction & Tautomerization "];
}```
Figure 2: Conceptual diagram of the reduction of the 5-nitroso group.
Step 4: Cyclization to Xanthines
5,6-Diaminouracil is the direct precursor to the xanthine ring system. Condensation with a one-carbon unit, such as formic acid or its derivatives, leads to the formation of the imidazole ring fused to the pyrimidine core.
Experimental Protocol (Synthesis of Xanthine):
- Heat a mixture of 5,6-diaminouracil (1.0 eq) and an excess of formic acid at reflux for several hours.
- Alternatively, for N-alkylated derivatives, reaction with triethyl orthoformate under microwave irradiation can be highly efficient.
- Upon cooling, the product, xanthine, precipitates.
- Collect the solid by filtration, wash with water, and dry.
Reactant
Molar Mass (g/mol)
Equivalents
5,6-Diaminouracil
142.12
1.0
Formic Acid
46.03
Excess
Product
Molar Mass (g/mol)
Typical Yield
Xanthine
152.11
High
Applications in Drug Development
The synthetic pathway described above is fundamental to the production of numerous pharmacologically active compounds.
Xanthine Alkaloids and Adenosine Receptor Antagonists
The primary application of this synthetic route is the production of xanthine derivatives. Theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are well-known central nervous system stimulants and bronchodilators. Their biological effects are primarily mediated through the antagonism of adenosine receptors. The synthesis of these molecules follows the same fundamental steps, starting from N-methylated ureas.
Furthermore, the 8-position of the xanthine ring, which is derived from the cyclizing agent in the final step, is a common site for modification to develop potent and selective adenosine receptor antagonists for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.
digraph "Signaling_Pathway" {
graph [splines=ortho];
node [shape=box, style="filled", fontname="Arial"];
edge [penwidth=2];
"Xanthine_Derivatives" [label="Xanthine Derivatives\n(e.g., Caffeine, Theophylline)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];
"Adenosine_Receptor" [label="Adenosine Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];
"Adenylate_Cyclase" [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
"cAMP" [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];
"Cellular_Response" [label="Cellular Response\n(e.g., CNS Stimulation, Bronchodilation)", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"];
"Adenosine" [label="Adenosine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];
"Adenosine" -> "Adenosine_Receptor" [label="Activates", color="#EA4335"];
"Xanthine_Derivatives" -> "Adenosine_Receptor" [label="Antagonizes", color="#FBBC05", style=dashed, arrowhead=tee];
"Adenosine_Receptor" -> "Adenylate_Cyclase" [label="Inhibits", style=dashed, arrowhead=tee];
"Adenylate_Cyclase" -> "cAMP" [label="Decreases"];
"cAMP" -> "Cellular_Response" [label="Modulates"];
}
Figure 3: Simplified signaling pathway showing xanthine derivatives as adenosine receptor antagonists.
Quantitative Data Summary
The following table summarizes key physical and chemical data for the intermediates and a final product in the synthetic pathway.
Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance 6-Aminouracil C₄H₅N₃O₂ 127.10 >300 White to off-white solid 6-Amino-5-nitrosouracil C₄H₄N₄O₃ 156.10 >300 Rose-red solid [7] 5,6-Diaminouracil C₄H₆N₄O₂ 142.12 >300 Light tan solid Xanthine C₅H₄N₄O₂ 152.11 Decomposes White crystalline powder
Conclusion
This compound and its closely related 5-nitroso analogue are indispensable intermediates in synthetic organic and medicinal chemistry. Their straightforward synthesis from readily available starting materials and their efficient conversion to 5,6-diaminouracil provide a robust and versatile platform for the construction of the pharmacologically important xanthine scaffold. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on fused pyrimidine heterocycles. The continued exploration of the reactivity of this intermediate is likely to yield novel molecular architectures with diverse biological activities.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. prepchem.com [prepchem.com]
- 6. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
potential biological significance of the nitro group in 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted uracil analog, is a molecule of significant interest in medicinal chemistry. While primarily utilized as a synthetic intermediate, the inherent chemical functionalities—a pyrimidine core, an amino group, and a nitro group—suggest a rich potential for diverse biological activities. The nitro group, in particular, is a well-established pharmacophore and toxicophore, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide delves into the potential biological significance of the nitro group in this compound by examining the known activities of structurally related compounds and the general roles of nitro groups in bioactive molecules. This analysis will encompass potential anticancer, antiviral, and enzyme-inhibitory activities, supported by generalized experimental protocols and illustrative signaling pathways.
Introduction: The Chemical Landscape of this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids.[1] Its structure, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group, creates a unique electronic profile that can be exploited in drug design.[1] The nitro group is a key feature in numerous established pharmaceutical agents, where it can enhance therapeutic efficacy or, conversely, contribute to toxicity.[2][3] Its presence in a molecule can increase stability, improve receptor binding affinity, and enhance solubility.[2]
The Pivotal Role of the Nitro Group in Biological Systems
The biological effects of nitro-containing compounds are often multifaceted and context-dependent. The strong electron-withdrawing nature of the nitro group can create electrophilic sites within a molecule, rendering it susceptible to interaction with biological nucleophiles such as proteins and nucleic acids.[4][5]
A critical aspect of the bioactivity of many nitroaromatic compounds is their metabolic activation through bioreduction.[2] This process, often catalyzed by nitroreductase enzymes, converts the relatively inert nitro group into highly reactive intermediates, including nitroso and hydroxylamine species, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][6] These reactive intermediates can induce cellular damage, a mechanism that is harnessed in the therapeutic action of certain antimicrobial and anticancer drugs.[6]
Potential Biological Activities of this compound
While direct experimental data on the biological activities of this compound is limited, the activities of structurally similar compounds, particularly 5-nitrouracil derivatives, provide a strong basis for inferring its potential.
Anticancer Activity
Pyrimidine analogs are a cornerstone of cancer chemotherapy. The well-known drug 5-fluorouracil, for instance, exerts its anticancer effect by inhibiting thymidylate synthase and by being incorporated into DNA and RNA, leading to cytotoxicity.[7][8] Derivatives of 5-nitrouracil have also been explored for their potential as anticancer agents, with research suggesting they may target specific tumor cells.[7]
The nitro group in this compound could contribute to anticancer activity through several mechanisms:
-
Bioreductive Activation: In the hypoxic environment characteristic of solid tumors, the nitro group could be selectively reduced to cytotoxic reactive species.
-
Enzyme Inhibition: The molecule could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as thymidylate synthase or other enzymes involved in nucleotide metabolism.
-
Induction of Oxidative Stress: The generation of ROS and RNS following nitro group reduction can overwhelm cellular antioxidant defenses, leading to apoptosis.
Antiviral Activity
Derivatives of 5-nitrouracil have shown promise in the development of antiviral medications.[7] The mechanism of action for antiviral pyrimidine analogs often involves the inhibition of viral polymerases or other enzymes essential for viral replication. The structural similarity of this compound to natural nucleobases could allow it to act as a competitive inhibitor or be incorporated into the viral genome, leading to chain termination.
Enzyme Inhibition
The unique electronic and structural features of this compound make it a candidate for inhibiting a range of enzymes. For example, 5-nitrouracil has been shown to inhibit thymidine phosphorylase.[9] Furthermore, derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[10]
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective on the potential bioactivity, the following table summarizes the inhibitory concentrations (IC50) of various pyrimidine derivatives against different biological targets. It is important to note that these data are for compounds structurally related to this compound and not for the compound itself.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| 5-Nitropyrimidine-2,4-dione analogue | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | Griess Assay | 8.6 | [10] |
| 5-Nitropyrimidine-2,4-dione analogue | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Activity Assay | 6.2 | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative | Caco-2 (Colon cancer cell line) | MTT Assay | 43.75 | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative | A549 (Lung cancer cell line) | MTT Assay | 17.50 | [2] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid | HT-1080 (Fibrosarcoma cell line) | Cytotoxicity Assay | 13.89 - 19.43 | [11] |
| N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | A549 (Lung cancer cell line) | Antiproliferative Assay | 15.3 - 21.4 | [11] |
| N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | MCF-7 (Breast cancer cell line) | Antiproliferative Assay | 10.9 - 15.6 | [11] |
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to elucidate the biological activity of this compound.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell monolayer.
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
This compound
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay medium and fix the cells. Stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.
Caption: Proposed pathway for bioreductive activation of this compound.
Caption: A generalized workflow for the evaluation of anticancer potential.
Caption: Hypothetical inhibition of thymidylate synthase, a key enzyme in DNA synthesis.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The presence of the nitro group is a strong indicator of potential biological activity, likely mediated through bioreductive activation or direct enzyme inhibition. While this guide has outlined the potential significance based on analogous compounds, further empirical investigation is crucial. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. A thorough investigation into its mechanism of action, metabolic fate, and toxicity profile will be essential for its potential translation into a clinically viable drug candidate.
References
- 1. This compound-13C3 | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. anaxlab.com [anaxlab.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
Navigating the Unseen Risks: A Technical Safety and Handling Guide for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling precautions for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are detailed in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram:
Physical and Chemical Properties
Limited quantitative data on the physical and chemical properties of this compound is available in the public domain. The following table summarizes the known information.
| Property | Value |
| Molecular Formula | C₄H₄N₄O₄ |
| Molecular Weight | 172.10 g/mol |
| Appearance | Pale-yellow to light red to yellow powder or crystals |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Density | No data available |
| Vapor Pressure | No data available |
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. For operations with a higher risk of exposure, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with appropriate cartridges should be used.
Hygiene Measures:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials. No specific incompatible materials have been identified from the available data.
-
Store in a dark place under an inert atmosphere at room temperature.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service for guidance.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 3.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.
Experimental Protocols for Safety Assessment
For novel or poorly characterized compounds like this compound, standardized experimental protocols are crucial for a thorough safety assessment. The following are summaries of relevant OECD guidelines that can be adapted for this purpose.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[1][2][3][4][5]
Principle: A stepwise procedure is used where a small group of animals (typically three) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level. The method aims to classify the substance into a specific toxicity class based on the observed mortality.[5]
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[1]
-
Dose Levels: Pre-defined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).
-
Administration: The substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The toxicity class is determined based on the number of mortalities at specific dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro test is used to assess the potential of a substance to cause skin irritation.[6][7][8][9][10]
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The irritant potential is determined by measuring the cell viability of the tissue after exposure.[6][8]
Methodology:
-
Test System: A three-dimensional RhE model that mimics the properties of the human epidermis is used.[8]
-
Application: The test substance is applied to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the substance for a defined period.
-
Viability Assessment: After exposure, cell viability is determined using a quantitative method, typically the MTT assay. A reduction in cell viability below a certain threshold indicates irritant potential.[6]
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
This in vitro test is used to identify substances that do not require classification for eye irritation or serious eye damage.[11][12][13][14][15]
Principle: The test substance is applied to a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the cytotoxicity of the substance to the corneal cells.[14]
Methodology:
-
Test System: An RhCE model that mimics the human corneal epithelium is used.[14]
-
Application: The test substance is applied topically to the RhCE tissue.
-
Exposure: The tissue is incubated with the test substance for a specific duration.
-
Viability Assessment: Cell viability is measured after the exposure period, typically using the MTT assay. If the cell viability remains above a certain threshold, the substance is considered a non-irritant.[13][14]
Visualized Workflows
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: A decision tree for responding to accidental exposure incidents.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. thepsci.eu [thepsci.eu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 13. x-cellr8.com [x-cellr8.com]
- 14. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 15. scantox.com [scantox.com]
Technical Guide: Storage and Stability of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the proper storage, handling, and stability testing of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione powder. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Compound Overview
This compound is a pyrimidine derivative that serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, including purine analogs and other biologically active molecules.[1] Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a versatile building block in medicinal chemistry.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound powder. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature | Prevents thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and reactions with atmospheric components. |
| Light | Keep in a dark place | Protects the compound from light-induced degradation. |
| Moisture | Store in a dry place | Prevents hydrolysis. |
| Container | Tightly sealed container | Protects from moisture and atmospheric contaminants. |
Experimental Protocol: Stability Testing
To ensure the long-term stability and determine the shelf-life of this compound, a comprehensive stability testing program should be implemented. The following protocol is a representative example based on International Council for Harmonisation (ICH) guidelines and best practices for pharmaceutical compounds.
Objective
To evaluate the stability of this compound powder under various environmental conditions over a specified period.
Materials
-
This compound powder (at least three different batches)
-
Climate-controlled stability chambers
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Glassware
-
Solvents (HPLC grade)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
Stability-Indicating Method
A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The development of such a method typically involves:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method. The compound should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples are taken at appropriate time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
The long-term and accelerated stability studies should be conducted on at least three primary batches of the compound packaged in the proposed container closure system.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
At each time point, the samples are tested for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound powder.
Caption: Logical workflow for the stability testing of a chemical compound.
Synthesis Pathway
This diagram illustrates a common synthetic route for this compound, highlighting its role as a product of a cyclocondensation reaction.
Caption: Synthesis pathway of this compound.
References
Methodological & Application
Application Note: Synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione from Urea and Cyanoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a valuable heterocyclic compound. The synthesis originates from readily available starting materials, urea and a derivative of cyanoacetic acid. The pathway involves two key, well-documented stages: the initial condensation to form the intermediate 6-aminouracil, followed by nitrosation to yield 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione. The final oxidation to the target 5-nitro compound is discussed as the concluding step. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to aid in successful replication and understanding.
Introduction
Pyrimidine derivatives are of significant interest in medicinal and synthetic chemistry due to their presence in nucleic acids and their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, also known as 6-amino-5-nitrouracil, serves as a versatile precursor for the synthesis of more complex molecules, such as fused heterocyclic systems and potential therapeutic agents. The synthetic route detailed herein follows a logical progression from simple precursors to the functionalized pyrimidine core.
Overall Synthetic Pathway
The synthesis is a three-step process starting from the condensation of urea and ethyl cyanoacetate (derived from cyanoacetic acid) to form 6-aminouracil. This intermediate is then converted to a 5-nitroso derivative, which is subsequently oxidized to the final 5-nitro product.
Experimental Protocols
Step 1: Synthesis of 6-Aminouracil
This procedure details the base-catalyzed condensation of ethyl cyanoacetate and urea.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl cyanoacetate
-
Urea
-
Glacial Acetic Acid
-
Deionized Water
Protocol:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 1.72 g-atom (39.4 g) of sodium to 1.5 L of absolute ethanol. Allow the sodium to dissolve completely.
-
Addition of Reagents: To the sodium ethoxide solution, add 0.86 mole (97.2 g) of ethyl cyanoacetate and 0.86 mole (51.5 g) of urea.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction mixture may become solid, requiring the stirrer to be stopped.
-
Work-up: After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until all solids dissolve.
-
Precipitation: Heat the solution to 80°C for 15 minutes and then neutralize to litmus paper with glacial acetic acid.[1] Be cautious as frothing may occur.[1]
-
Isolation: Cool the mixture to room temperature to allow the 6-aminouracil to precipitate. Filter the solid product, wash with distilled water, and dry in a desiccator overnight.[2]
Step 2: Synthesis of 6-Amino-5-nitrosopyrimidine-2,4(1H,3H)-dione
This protocol describes the nitrosation of the 6-aminouracil intermediate.
Materials:
-
6-Aminouracil (from Step 1)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
Protocol:
-
Suspension: In a large flask equipped with a mechanical stirrer, suspend the crude 6-aminouracil from the previous step in the aqueous filtrate. Add an additional 75 ml of glacial acetic acid.
-
Nitrosation: Cautiously add a solution of 0.94 mole (64.8 g) of sodium nitrite dissolved in 70 ml of water.[1] Caution: This procedure should be conducted in a well-ventilated fume hood.
-
Isolation: The rose-red 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione separates almost immediately.[1] Stir for a few minutes, then collect the precipitate by filtration.
-
Washing: Wash the solid product twice with a small amount of ice water and use the moist material directly in the next step or dry for characterization.
Step 3: Oxidation to this compound
The conversion of the 5-nitroso group to a 5-nitro group is an oxidation reaction. While specific literature for the direct oxidation of 6-amino-5-nitrosouracil is sparse, a common method for such transformations involves strong oxidizing or nitrating agents. A plausible method, analogous to the nitration of other amino-heterocycles, would involve the use of a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.[3]
Note: This is a generalized procedure and requires optimization and careful safety assessment before execution.
-
Reaction Setup: In a flask cooled in an ice bath, add concentrated sulfuric acid.
-
Addition of Substrate: Slowly add the 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione while maintaining a low temperature (e.g., 0-5°C).
-
Nitration: Add concentrated nitric acid dropwise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at low temperature and then allow it to warm to room temperature while monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain the final product.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the intermediates and the physical properties of the final product.
Table 1: Summary of Synthesis for 6-Aminouracil
| Starting Materials | Reagents | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
|---|
| Ethyl Cyanoacetate, Urea | Sodium, Ethanol | 4-12 hours | Reflux | 69 - 96.9 | >360 |
Table 2: Summary of Synthesis for 6-Amino-5-nitrosopyrimidine-2,4(1H,3H)-dione
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Appearance |
|---|
| 6-Aminouracil | Sodium Nitrite, Acetic Acid | < 1 hour | Room Temp. | High (Qualitative) | Rose-red solid |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3346-22-3 | |
| Molecular Formula | C₄H₄N₄O₄ | |
| Molecular Weight | 172.10 g/mol | |
| Appearance | Pale-yellow to light red powder | |
| Melting Point | >300°C |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and isolation of the 6-aminouracil intermediate.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Nitration of 6-Aminopyrimidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nitration of 6-aminopyrimidine-2,4-dione to synthesize 6-amino-5-nitropyrimidine-2,4-dione, a valuable intermediate in medicinal chemistry and drug development. The protocol is based on established methods for the nitration of structurally similar pyrimidine derivatives. Included are comprehensive experimental procedures, safety precautions, and data presentation to ensure reproducible and efficient synthesis.
Introduction
6-Aminopyrimidine-2,4-dione, also known as 6-aminouracil, is a key heterocyclic building block. The introduction of a nitro group at the C5 position via electrophilic nitration yields 6-amino-5-nitropyrimidine-2,4-dione. This product serves as a versatile precursor for the synthesis of various biologically active compounds, including inhibitors of enzymes such as nitric oxide synthase. The electron-withdrawing nature of the nitro group also opens up possibilities for further chemical modifications. This protocol details the synthesis using a mixed acid nitrating agent, a common and effective method for such transformations.
Chemical Reaction
The nitration of 6-aminopyrimidine-2,4-dione proceeds via an electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C5 position of the pyrimidine ring.
Caption: Reaction scheme for the nitration of 6-aminopyrimidine-2,4-dione.
Experimental Protocol
This protocol is adapted from the successful nitration of the closely related compound, 2,4-diamino-6-hydroxypyrimidine. Researchers should perform initial small-scale trials to optimize conditions for 6-aminopyrimidine-2,4-dione.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Aminopyrimidine-2,4-dione | ≥98% | Commercially Available |
| Fuming Nitric Acid (90-95%) | Reagent | Commercially Available |
| Concentrated Sulfuric Acid (98%) | Reagent | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Deionized Water | --- | --- |
| Ice | --- | --- |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, suspend 6-aminopyrimidine-2,4-dione (1.0 eq) in concentrated sulfuric acid (98%).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath with constant stirring.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (1.0-1.2 eq) dropwise to the cooled suspension via a dropping funnel. Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition.
-
Reaction: After the complete addition of nitric acid, continue stirring the reaction mixture at 0-10 °C for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water until the filtrate is neutral, followed by a wash with cold dichloromethane.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated and fuming acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating agent is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.
-
Quenching the reaction mixture with ice should be done slowly and carefully to control the exothermic release of heat.
Data Presentation
Table 1: Physical and Chemical Properties of 6-Amino-5-nitropyrimidine-2,4-dione
| Property | Value | Reference |
| CAS Number | 3346-22-3 | [1][2] |
| Molecular Formula | C₄H₄N₄O₄ | [1] |
| Molecular Weight | 172.10 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | >300 °C | [1] |
| Storage Conditions | -20°C Freezer, inert atmosphere | [1] |
Table 2: Expected Yield and Purity
Based on analogous reactions, the following outcomes can be anticipated.
| Parameter | Expected Value |
| Yield | 90-97% |
| Purity (HPLC) | ≥98% |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 6-amino-5-nitropyrimidine-2,4-dione.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
-
Melting Point: To compare with the literature value.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.
Discussion
The protocol described provides a robust method for the synthesis of 6-amino-5-nitropyrimidine-2,4-dione. The use of a mixed acid system is a standard and efficient way to achieve nitration on electron-rich heterocyclic systems. The amino group at the C6 position is a strong activating group, directing the electrophilic substitution to the adjacent C5 position. Careful control of the reaction temperature is the most critical parameter to ensure a high yield and purity of the product, minimizing the potential for over-nitration or degradation of the starting material. The workup procedure is designed to effectively remove unreacted acids and inorganic byproducts.
Conclusion
This application note provides a detailed and actionable protocol for the nitration of 6-aminopyrimidine-2,4-dione. By following the outlined procedures and safety precautions, researchers can reliably synthesize 6-amino-5-nitropyrimidine-2,4-dione, a key intermediate for the development of novel therapeutic agents. The provided data tables and workflow diagrams offer a clear and concise guide for laboratory execution.
References
Application Notes and Protocols for the Synthesis of Purine Analogs Using 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of purine analogs, specifically xanthine and its 8-substituted derivatives, utilizing 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione as a key starting material. The protocols are based on the well-established Traube purine synthesis, a versatile method for constructing the purine ring system.
Introduction
Purine analogs are a critical class of heterocyclic compounds with a wide range of therapeutic applications, including roles as anticancer, antiviral, and immunosuppressive agents.[1][2] Their mechanism of action often involves mimicking endogenous purines, thereby interfering with nucleic acid synthesis and other vital cellular processes.[3][4] The Traube purine synthesis offers a robust and adaptable route to these valuable molecules, commencing with a substituted pyrimidine.
This document outlines the synthetic pathway from this compound to xanthine and its derivatives. The key steps involve the reduction of the 5-nitro group to form the reactive intermediate, 5,6-diaminopyrimidine-2,4(1H,3H)-dione (also known as 5,6-diaminouracil), followed by cyclization with a suitable one-carbon synthon.
Synthetic Workflow
The overall synthetic strategy is a two-step process, as depicted in the workflow diagram below. The initial step is a reduction of the nitro group, followed by a cyclization reaction to form the fused imidazole ring of the purine system.
Caption: Synthetic workflow for purine analogs.
Experimental Protocols
Protocol 1: Synthesis of 5,6-diaminopyrimidine-2,4(1H,3H)-dione
This protocol describes the reduction of the 5-nitro group of the starting material to an amino group. Sodium dithionite (sodium hydrosulfite) is an effective and mild reducing agent for this transformation.[5][6]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous ammonia solution (e.g., 10-25%)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in aqueous ammonia solution.
-
Warm the mixture to 50-60 °C with stirring.
-
Gradually add sodium dithionite (approx. 2.0-3.0 eq) in portions. The amount may need to be adjusted based on the purity of the dithionite.[7] The disappearance of the color of the starting material indicates the progress of the reduction.
-
After the addition is complete, continue stirring at 50-60 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the resulting precipitate (5,6-diaminouracil bisulfite salt) using a Buchner funnel and wash thoroughly with cold water.[7]
-
To convert the bisulfite salt to the hydrochloride salt for better stability and purity, suspend the moist solid in a minimal amount of water and add concentrated hydrochloric acid.
-
Heat the slurry on a steam bath with stirring for approximately 1 hour in a fume hood.[7]
-
Cool the mixture and filter the tan-colored 5,6-diaminouracil hydrochloride.
-
Wash the product with acetone and dry under vacuum.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reducing Agent | Sodium Dithionite | [5][6] |
| Solvent | Aqueous Ammonia | [7] |
| Reaction Temperature | 50-60 °C | [7] |
| Expected Product | 5,6-diaminopyrimidine-2,4(1H,3H)-dione (as hydrochloride salt) | [7] |
| Expected Yield | ~70-85% | (Estimated based on similar reactions) |
Protocol 2: Synthesis of Xanthine
This protocol outlines the cyclization of 5,6-diaminopyrimidine-2,4(1H,3H)-dione with a one-carbon source to yield the parent purine analog, xanthine. Formic acid or triethyl orthoformate are commonly used for this purpose.
Materials:
-
5,6-diaminopyrimidine-2,4(1H,3H)-dione hydrochloride
-
Formic acid (98-100%) OR Triethyl orthoformate
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure (Method A: Formic Acid):
-
Place 5,6-diaminopyrimidine-2,4(1H,3H)-dione hydrochloride (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the excess formic acid under reduced pressure.
-
The resulting solid can be purified by recrystallization from water or an appropriate solvent system.
Procedure (Method B: Triethyl Orthoformate):
-
Suspend 5,6-diaminopyrimidine-2,4(1H,3H)-dione hydrochloride (1.0 eq) in triethyl orthoformate.
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture. The product will often precipitate upon cooling.
-
Filter the solid, wash with a suitable solvent (e.g., ethanol or ether), and dry.
| Parameter | Value | Reference |
| Starting Material | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | - |
| Cyclizing Agent | Formic Acid or Triethyl Orthoformate | - |
| Reaction Condition | Reflux | - |
| Expected Product | Xanthine | - |
| Expected Yield | >80% | (Estimated based on similar reactions) |
Protocol 3: Synthesis of 8-Substituted Xanthine Analogs
This protocol describes the synthesis of 8-substituted xanthines by reacting 5,6-diaminopyrimidine-2,4(1H,3H)-dione with various aldehydes. This method allows for the introduction of a wide range of substituents at the 8-position of the purine core.[8]
Materials:
-
5,6-diaminopyrimidine-2,4(1H,3H)-dione hydrochloride
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Oxidizing agent (e.g., iodine, air, nitrobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve or suspend 5,6-diaminopyrimidine-2,4(1H,3H)-dione hydrochloride (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent in a round-bottom flask.
-
Heat the mixture to reflux for 2-6 hours to form the Schiff base intermediate.
-
Add an oxidizing agent to facilitate the cyclization and aromatization to the purine ring. The choice of oxidizing agent and reaction conditions will depend on the specific aldehyde used.
-
Continue to heat the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture. The product may precipitate out of the solution.
-
Isolate the solid product by filtration. If the product does not precipitate, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | - |
| Reagent | Aldehyde (aromatic or aliphatic) | [8] |
| Reaction Type | Condensation followed by Oxidative Cyclization | [8] |
| Expected Product | 8-Substituted Xanthine | - |
| Expected Yield | Variable (40-90%) | (Dependent on the aldehyde used) |
Biological Activity and Signaling Pathways
Purine analogs synthesized from this compound, particularly 8-substituted xanthine derivatives, are known to exhibit significant biological activities. A primary mechanism of action for many of these compounds is the antagonism of adenosine receptors.[9][10] Furthermore, the structural similarity of purine analogs to endogenous purines allows them to interfere with DNA and RNA synthesis, making them potent anticancer agents.[1][4]
A general mechanism for the anticancer activity of purine analogs involves their metabolic activation to nucleotide analogs, which are then incorporated into DNA or RNA, leading to chain termination and apoptosis. They can also inhibit key enzymes involved in nucleotide metabolism.
Caption: Purine analog mechanism and related signaling.
In many cancers, signaling pathways such as the EGFR-RAS-BRAF-MEK-ERK pathway are constitutively active, promoting uncontrolled cell proliferation and survival.[11][12][13] While not a direct target, the downstream consequences of purine analog-induced DNA damage and apoptosis can effectively counteract the pro-survival signals from such pathways. The development of novel 8-substituted xanthines may also lead to direct inhibitors of kinases within these pathways.
Conclusion
The use of this compound as a starting material provides a versatile and efficient entry point for the synthesis of a diverse library of purine analogs. The protocols outlined above, based on the Traube purine synthesis, can be adapted to generate a wide array of xanthine and 8-substituted xanthine derivatives for further investigation as potential therapeutic agents. The exploration of these compounds as modulators of key signaling pathways in cancer and other diseases represents a promising avenue for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal growth factor receptor (EGFR), KRAS, and BRAF mutations in lung adenocarcinomas: A study from India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione, a derivative of 6-aminouracil, represents a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural features—an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine ring—make it a valuable precursor for the synthesis of diverse heterocyclic systems with a wide range of pharmacological activities. The 6-aminouracil core is a "privileged scaffold" known to bind to various biological targets, leading to compounds with antimicrobial, antiviral, and anticancer effects.[1] This document outlines potential applications, synthetic protocols, and biological evaluation methods for derivatives of this compound, based on the established activities of the broader 6-aminouracil class of compounds.
Potential Therapeutic Applications
Derivatives synthesized from the this compound scaffold can be explored for various therapeutic indications, primarily leveraging the known biological activities of 6-aminouracil analogues.
Anticancer Activity
The 6-aminouracil moiety is a constituent of numerous compounds with demonstrated anticancer properties.[2] These derivatives are hypothesized to exert their effects through mechanisms such as intercalation with DNA and inhibition of key enzymes involved in cancer cell proliferation.[3]
Example Quantitative Data for 6-Aminouracil Derivatives:
| Compound | Cancer Model | Activity Metric | Value | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo) | % T/C | 124 | [3][4] |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia (in vitro) | Cytotoxic Activity | Active | [3] |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia (in vitro) | Cytotoxic Activity | Active | [3] |
| 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | Prostate PC3 cell line | IC50 | 43.95 µM | [5] |
| 6-(Chloroacetyl)aminouracil | Prostate PC3 cell line | IC50 | 21.21 µM | [5] |
| 6-(4-Acetyl-5-methylfuran-2-ylamino)pyrimidine-2,4(1H,3H)dione | Prostate PC3 cell line | IC50 | 7.02 µM | [5] |
Antiviral Activity
Certain derivatives of 6-aminouracil have shown promise as antiviral agents. For instance, some 6-(arylthio)uracils have exhibited marginal activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[6][7] The pyrimidine core is a fundamental component of nucleoside analogues, a cornerstone of antiviral therapy.
Enzyme Inhibition
The 6-aminouracil scaffold can be modified to target specific enzymes. For example, derivatives have been investigated as inhibitors of Cathepsin B, a cysteine protease implicated in cancer progression.[5] Additionally, the broader pyrimidine class is central to the development of kinase inhibitors for targeted cancer therapy.[8][9]
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the nitration of 6-aminouracil.
Protocol: Nitration of 6-Aminouracil
-
Dissolution: Suspend 6-aminouracil in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.
-
Reaction: Stir the mixture at a controlled temperature for a specified duration to allow for the nitration to proceed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry to yield this compound.
Note: This is a representative protocol. Specific conditions may vary and should be optimized.
General Protocol for Derivatization
The amino group at the 6-position and the nitro group at the 5-position of this compound are key handles for further chemical modifications to generate a library of diverse compounds.
Workflow for Derivative Synthesis and Screening:
Caption: Synthetic workflow for generating and screening derivatives.
Biological Evaluation Protocols
In Vitro Anticancer Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Plating: Seed cancer cells (e.g., PC3 for prostate cancer) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 6-aminouracil derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Anticancer Assay (P388 Leukemia Model)
This model is used to assess the in vivo efficacy of potential anticancer agents.[4]
-
Animal Model: Use DBA/2 or B6D2F1 mice.
-
Tumor Inoculation: Inoculate the mice intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Treatment: Administer the test compound i.p. at a specified dose and schedule, typically starting 24 hours after tumor inoculation. Include control groups (vehicle) and reference drug groups (e.g., Doxorubicin).
-
Monitoring: Monitor the mice for survival.
-
Data Analysis: Calculate the percentage of increase in lifespan of treated mice compared to the untreated controls, expressed as % T/C (Treated/Control x 100). A higher % T/C value indicates greater antitumor activity.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 6-aminouracil derivatives suggest their interaction with multiple cellular pathways.
Potential Mechanisms of Action:
References
- 1. This compound|CAS 3346-22-3 [benchchem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Synthesis of Heterocyclic Compounds from 6-Amino-5-Nitropyrimidine-2,4(1H,3H)-dione
Introduction
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 5-nitro-6-aminouracil, is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. Its structure, featuring a reactive nitro group adjacent to an amino group on a pyrimidine core, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. The primary synthetic strategy involves the reduction of the 5-nitro group to a 5-amino group, generating the key intermediate, 5,6-diaminopyrimidine-2,4(1H,3H)-dione (5,6-diaminouracil). This highly reactive ortho-diamine is then susceptible to cyclization with various electrophilic reagents to construct new heterocyclic rings fused to the pyrimidine core.
This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds, including purines (xanthine, uric acid) and pteridines (alloxazine), starting from this compound. These protocols are intended for researchers, scientists, and professionals in drug development.
Core Synthetic Workflow
The synthesis of various heterocyclic systems from this compound hinges on a crucial initial reduction step. The resulting 5,6-diaminouracil is a common intermediate that serves as a branching point for diverse cyclization reactions.
Synthesis of Purine Derivatives: Xanthine and Uric Acid
The Traube purine synthesis is a classical and effective method for constructing the purine ring system from a 5,6-diaminopyrimidine precursor.[1][2] By reacting 5,6-diaminouracil with different one-carbon electrophiles, key biological purines such as xanthine and uric acid can be synthesized.
Reaction Pathway: Purine Synthesis
Application Notes
The synthesis begins with the chemical reduction of the nitro group. Sodium dithionite (Na₂S₂O₄) is a common and effective reagent for this transformation, typically performed in an aqueous solution.[3] The resulting 5,6-diaminouracil is often used directly in the next step without extensive purification due to its instability.
For the synthesis of Xanthine , the diaminouracil is cyclized using formic acid, which provides the C8 carbon of the purine core. This is followed by treatment with a base to facilitate the final ring closure.[2] For the synthesis of Uric Acid , a fusion reaction with urea provides the C8 carbon and completes the imidazole ring, yielding the desired product.
Quantitative Data
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 1 | Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, reflux | ~80-90 |
| 2a | Xanthine Synthesis | Formic Acid, Sodium Hydroxide | Reflux, then heat | ~70-80 |
| 2b | Uric Acid Synthesis | Urea | Heat (melt), 180-190 °C | ~65-75 |
Detailed Experimental Protocols
Protocol 1.1: Synthesis of 5,6-Diaminopyrimidine-2,4(1H,3H)-dione (5,6-Diaminouracil)
-
Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend this compound (10.0 g, 58.1 mmol) in 200 mL of deionized water.
-
Reaction: Heat the suspension to 80-90 °C with vigorous stirring. In a separate beaker, dissolve sodium dithionite (approx. 30.4 g, 174.3 mmol, 3 equivalents) in 100 mL of warm water.
-
Addition: Add the sodium dithionite solution portion-wise to the hot pyrimidine suspension. The deep color of the nitro compound will gradually fade to a light tan or off-white suspension.
-
Completion: After the addition is complete, maintain the mixture at 90 °C with stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath. The 5,6-diaminouracil will precipitate. Collect the solid product by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum. The resulting 5,6-diaminouracil is typically used immediately in the subsequent cyclization step.
Protocol 1.2a: Synthesis of Xanthine
-
Setup: Place the freshly prepared, moist 5,6-diaminouracil (approx. 58.1 mmol) in a round-bottom flask.
-
Reaction: Add 100 mL of 98% formic acid. Heat the mixture under reflux for 4 hours.
-
Work-up: After cooling, remove the excess formic acid under reduced pressure. To the residue, add 100 mL of 2 M sodium hydroxide solution.
-
Cyclization: Heat the basic solution under reflux for 2 hours to effect ring closure.
-
Isolation: Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of ~5. The xanthine product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain pure xanthine.
Protocol 1.2b: Synthesis of Uric Acid
-
Setup: In a beaker, thoroughly mix the freshly prepared, dry 5,6-diaminouracil (5.0 g, 35.2 mmol) with urea (7.4 g, 123.2 mmol).
-
Reaction: Transfer the solid mixture to a flask and heat it in an oil bath. The temperature should be gradually raised to 180-190 °C. The mixture will melt, and ammonia will evolve.
-
Completion: Maintain the temperature for 30 minutes. The melt will solidify as the reaction proceeds.
-
Work-up: Allow the flask to cool. Add 100 mL of boiling water to the solid mass and stir.
-
Isolation: Dissolve the crude product in a minimal amount of hot 1 M sodium hydroxide solution. Filter the hot solution and then acidify the filtrate with hydrochloric acid. Uric acid will precipitate.
-
Purification: Collect the product by filtration, wash with cold water and ethanol, and dry.
Synthesis of Pteridine Derivatives: Alloxazine
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. The Gabriel-Isay condensation is a common method for their synthesis, involving the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[4] A notable derivative, alloxazine, can be synthesized by the reaction of 5,6-diaminouracil with anilines, which proceeds through a nitrosative cyclization of an intermediate.[5]
Reaction Pathway: Alloxazine Synthesis
Application Notes
The synthesis of alloxazine from 5,6-diaminouracil involves two key steps. First, a condensation reaction with aniline forms the 6-(N-anilino)uracil intermediate.[5] Subsequently, this intermediate undergoes a nitrosative cyclization. Sodium nitrite in acetic acid generates the nitrosating agent in situ, which leads to the formation of the pyrazine ring, yielding the final alloxazine product.[5] Careful temperature control during the nitrosation is crucial for achieving good yields.
Quantitative Data
| Step | Reaction | Key Reagents | Conditions | Yield (%) |
| 1 | Condensation | Aniline | Reflux in ethanol | 60-70 |
| 2 | Nitrosative Cyclization | Sodium Nitrite, Acetic Acid | 10-15 °C, then room temp. | 75-85 |
Detailed Experimental Protocol
Protocol 2.1: Synthesis of Alloxazine
-
Intermediate Synthesis:
-
In a round-bottom flask, dissolve 5,6-diaminouracil (5.0 g, 35.2 mmol) and aniline (3.6 mL, 38.7 mmol) in 100 mL of absolute ethanol.
-
Heat the mixture under reflux for 1.5 hours.
-
Cool the reaction mixture. The precipitated 6-(N-anilino)uracil is collected by filtration, washed with ethanol, and dried.
-
-
Cyclization to Alloxazine:
-
Setup: Suspend the dried 6-(N-anilino)uracil (5.0 g, 22.9 mmol) in 50 mL of glacial acetic acid in a flask placed in an ice-salt bath to maintain a temperature of 10-15 °C.
-
Nitrosation: Prepare a solution of sodium nitrite (1.74 g, 25.2 mmol) in a minimal amount of water and add it dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the cooling bath and continue stirring at room temperature for 6 hours. A greenish-yellow nitroso intermediate may form initially, which then dissolves as the cyclization proceeds. Occasional gentle warming on a water bath can facilitate the completion of the cyclization.[5]
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The yellow alloxazine product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of ethanol. Recrystallize from glacial acetic acid or DMF-water to obtain pure alloxazine.
-
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione as a Versatile Precursor for the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, particularly in the realm of antiviral drug discovery. The strategic functionalization of the pyrimidine ring allows for the synthesis of a diverse array of molecules that can interact with viral replication machinery. Among the various pyrimidine starting materials, 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione stands out as a highly versatile precursor. Its unique substitution pattern, featuring an amino group and a readily reducible nitro group, provides a gateway to the synthesis of fused heterocyclic systems such as purines and alloxazines, which are known to exhibit significant antiviral properties.
These application notes provide a comprehensive overview of the synthetic routes starting from this compound to generate potent antiviral compounds. Detailed experimental protocols for key transformations and antiviral screening assays are presented to facilitate the research and development of novel antiviral therapeutics.
Synthetic Pathways
The primary synthetic strategy involves a two-step process: the reduction of the 5-nitro group to form a highly reactive diamino intermediate, followed by cyclization with various one-carbon synthons to construct the desired fused heterocyclic ring system.
Step 1: Reduction of the Nitro Group
The critical first step is the reduction of the 5-nitro group of this compound (1) to yield 5,6-diaminopyrimidine-2,4(1H,3H)-dione (2), also known as 5,6-diaminouracil. This intermediate is a key building block for subsequent cyclization reactions. Several reduction methods can be employed, with catalytic hydrogenation and chemical reduction using sodium dithionite being the most common.
Caption: Synthetic routes from the precursor to antiviral agents.
Step 2: Cyclization to Fused Heterocycles
The 5,6-diaminouracil intermediate (2) is amenable to cyclization with a variety of reagents to form bicyclic heterocyclic systems.
-
Formation of 8-Aza-Purines: Treatment of 5,6-diaminouracil with nitrous acid (generated in situ from sodium nitrite and a mineral acid) leads to the formation of 8-azaxanthine (v-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione), a key scaffold for a class of antiviral compounds known as 8-azapurines.
-
Formation of Alloxazines: Condensation of 5,6-diaminouracil with dialkyl oxalates or other 1,2-dicarbonyl compounds yields alloxazine derivatives. These compounds are of interest due to their structural similarity to riboflavin and their potential to interfere with viral enzymatic processes.
Data Presentation
The following table summarizes the antiviral activity of representative acyclic nucleoside phosphonate analogues of 8-azapurines, which can be synthesized from the 8-azapurine scaffold derived from this compound.
| Compound ID | Derivative | Target Virus | Assay | Activity (µg/mL) | Reference |
| 3 | 9-(S)-HPMP-8-azaadenine | HSV-1 | Antiviral Activity | 0.2-7 | [1] |
| HSV-2 | Antiviral Activity | 0.2-7 | [1] | ||
| CMV | Antiviral Activity | 0.2-7 | [1] | ||
| VZV | Antiviral Activity | 0.04-0.4 | [1] | ||
| MSV | Antiviral Activity | 0.3-0.6 | [1] | ||
| 4 | PME-8-azaguanine | HSV-1 | Antiviral Activity | 0.2-7 | [1] |
| HSV-2 | Antiviral Activity | 0.2-7 | [1] | ||
| CMV | Antiviral Activity | 0.2-7 | [1] | ||
| VZV | Antiviral Activity | 0.04-0.4 | [1] | ||
| MSV | Antiviral Activity | 0.3-0.6 | [1] | ||
| HIV-1 | Cytopathicity Protection | ~2 | [1] | ||
| HIV-2 | Cytopathicity Protection | ~2 | [1] | ||
| 5 | (R)-PMP-8-azaguanine | HIV-1 | Cytopathicity Protection | ~2 | [1] |
| HIV-2 | Cytopathicity Protection | ~2 | [1] |
-
HSV-1: Herpes Simplex Virus 1
-
HSV-2: Herpes Simplex Virus 2
-
CMV: Cytomegalovirus
-
VZV: Varicella-Zoster Virus
-
MSV: Moloney Murine Sarcoma Virus
-
HIV-1: Human Immunodeficiency Virus 1
-
HIV-2: Human Immunodeficiency Virus 2
-
(S)-HPMP: (S)-3-Hydroxy-2-(phosphonomethoxy)propyl
-
PME: 2-(Phosphonomethoxy)ethyl
-
(R)-PMP: (R)-2-(Phosphonomethoxy)propyl
Experimental Protocols
Protocol 1: Synthesis of 5,6-Diaminopyrimidine-2,4(1H,3H)-dione (2) via Reduction of this compound (1)
This protocol is adapted from the reduction of the analogous 5-nitroso compound using sodium dithionite (hydrosulfite), a reliable method for this transformation.[2][3]
Materials:
-
This compound (1)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ammonium Hydroxide (concentrated)
-
Deionized Water
-
Ethanol
-
Three-necked round-bottom flask
-
Stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, add this compound (1) (10.0 g, 58.1 mmol) and deionized water (200 mL).
-
To the stirred suspension, add concentrated ammonium hydroxide until the starting material dissolves.
-
Gently heat the solution to 50-60 °C.
-
Slowly add sodium dithionite (approx. 3-4 equivalents) in portions to the warm solution. The color of the solution should change, indicating the reduction of the nitro group.
-
After the addition is complete, continue stirring at 50-60 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath. The product, 5,6-diaminopyrimidine-2,4(1H,3H)-dione, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the product under vacuum to obtain 5,6-diaminopyrimidine-2,4(1H,3H)-dione (2). The expected yield is typically in the range of 70-85%.
Protocol 2: Synthesis of 8-Azaxanthine from 5,6-Diaminopyrimidine-2,4(1H,3H)-dione (2)
This protocol describes the cyclization of the diamino intermediate to form the 8-azapurine scaffold.
Materials:
-
5,6-Diaminopyrimidine-2,4(1H,3H)-dione (2)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Beaker
-
Stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Suspend 5,6-diaminopyrimidine-2,4(1H,3H)-dione (2) (5.0 g, 35.2 mmol) in deionized water (100 mL) in a beaker.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add concentrated hydrochloric acid dropwise until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (2.6 g, 37.7 mmol) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution to the stirred, cold solution of the diaminouracil hydrochloride salt.
-
A precipitate of 8-azaxanthine will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the product by vacuum filtration.
-
Wash the precipitate with cold deionized water and then with ethanol.
-
Dry the product to yield 8-azaxanthine.
Protocol 3: Plaque Reduction Assay for Antiviral Activity Screening
This is a generalized protocol for determining the antiviral efficacy of a compound against a plaque-forming virus.
Materials:
-
Confluent monolayer of host cells (e.g., Vero, MRC-5) in 24-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium
-
Culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., culture medium with 0.5% agarose)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum. Add 1 mL of the overlay medium containing the different concentrations of the test compound to each well. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
-
Mandatory Visualizations
Caption: General workflow from synthesis to antiviral screening.
Caption: Putative mechanism of action for purine-based antiviral agents.
References
Application Note: Evaluation of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives for Antimicrobial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] The pyrimidine scaffold is a core component of natural molecules like nucleic acids, playing a crucial role in various biological processes.[4] The functionalization of the pyrimidine-2,4(1H,3H)-dione (uracil) core, particularly with electron-withdrawing groups like a nitro group and electron-donating groups like an amino group at positions 5 and 6, respectively, can significantly modulate its biological profile. This note describes the potential application of novel 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione derivatives as a promising scaffold for developing new antimicrobial agents.
Principle The core principle of this application is to synthesize and screen a library of this compound derivatives to identify lead compounds with potent antimicrobial activity. The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[2] The structure-activity relationship (SAR) can then be explored to optimize the lead compounds for enhanced efficacy and better pharmacological profiles. The mechanism of action, while not fully elucidated for this specific class, may involve the inhibition of essential microbial enzymes or interference with nucleic acid synthesis, similar to other pyrimidine-based drugs.[1]
Quantitative Data Summary
The antimicrobial activities of synthesized this compound derivatives were evaluated against a panel of microorganisms. The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below. Ciprofloxacin and Fluconazole were used as standard reference drugs for antibacterial and antifungal assays, respectively.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Pyrimidine-2,4-dione Derivatives
| Compound ID | R-Group | S. aureus (ATCC 25923) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| ANDP-1 | -H | 64 | 128 | >256 | >256 |
| ANDP-2 | -CH₃ | 32 | 64 | 128 | 256 |
| ANDP-3 | -C₆H₅ | 16 | 32 | 64 | 128 |
| ANDP-4 | -4-Cl-C₆H₄ | 8 | 16 | 32 | 64 |
| ANDP-5 | -4-F-C₆H₄ | 8 | 8 | 32 | 64 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.125 | 1 |
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Pyrimidine-2,4-dione Derivatives
| Compound ID | R-Group | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| ANDP-1 | -H | 128 | 256 |
| ANDP-2 | -CH₃ | 64 | 128 |
| ANDP-3 | -C₆H₅ | 32 | 64 |
| ANDP-4 | -4-Cl-C₆H₄ | 16 | 32 |
| ANDP-5 | -4-F-C₆H₄ | 8 | 16 |
| Fluconazole | (Standard) | 1 | 4 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of the target compounds, starting from 6-aminouracil.
Materials:
-
6-aminouracil
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Appropriate aldehyde or ketone for derivatization
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration of 6-aminouracil: Slowly add 6-aminouracil to a pre-cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with constant stirring.
-
Maintain the temperature below 10 °C for the duration of the reaction (approx. 2-3 hours).
-
Pour the reaction mixture onto crushed ice. The resulting precipitate, this compound, is filtered, washed with cold water until neutral, and dried.
-
Synthesis of Schiff Base Derivatives: Dissolve the this compound and an equimolar amount of the desired substituted aldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the final derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]
Caption: General workflow for the synthesis of target derivatives.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[2]
Materials:
-
96-well microtiter plates
-
Synthesized compounds and standard antibiotics
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria / Sabouraud Dextrose Broth (SDB) for fungi[2]
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Preparation of Compounds: Prepare stock solutions of the test compounds and standard drugs in DMSO.
-
Serial Dilution: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[1] This can be confirmed by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution antimicrobial assay.
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring zones of growth inhibition.[1][3]
Materials:
-
Petri plates with appropriate agar (e.g., Mueller-Hinton Agar for bacteria)[1]
-
Microbial cultures
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Test compounds and controls
Procedure:
-
Plate Preparation: Prepare and solidify Mueller-Hinton Agar in sterile Petri plates.
-
Inoculation: Aseptically spread a standardized microbial inoculum over the entire surface of the agar to create a uniform lawn.[1]
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[1]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.[1]
-
Controls: Use a solvent control (DMSO) and a standard antibiotic in separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[1]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Amino Groups: Detailed Application Notes and Protocols for Researchers
The derivatization of amino groups is a critical step in the analysis of a wide range of biologically active molecules, including amino acids, biogenic amines, and peptides. This process involves the chemical modification of the primary or secondary amino group to enhance detectability, improve chromatographic separation, and increase the sensitivity of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These application notes provide detailed protocols for three common derivatization techniques: Dansylation, o-Phthaldialdehyde (OPA) Derivatization, and N-Acylation, tailored for researchers, scientists, and drug development professionals.
Dansylation using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
Application Note:
Dansyl chloride is a fluorescent labeling reagent widely used for the pre-column derivatization of primary and secondary amines.[1] The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable and highly fluorescent sulfonamide adduct.[1] This derivatization is optimal under alkaline conditions (pH 9-10.5), which facilitates the deprotonation of the amino group, thereby increasing its nucleophilicity.[1] The resulting dansylated derivatives exhibit strong fluorescence, significantly enhancing the sensitivity of detection in HPLC with fluorescence detection (HPLC-FLD) and providing a boost in signal for positive mode electrospray ionization in LC-MS analysis.[2] This method is robust and enables the retention of all amino acids on a single reverse-phase column.[2]
Experimental Protocol:
Reagents and Materials:
-
Dansyl Chloride solution (50 mM in acetone or acetonitrile)[2][3]
-
Sodium Bicarbonate buffer (100 mM, pH 9.8)[2]
-
Ammonium Hydroxide solution (10% v/v in water) to quench the reaction[2]
-
Sample containing primary or secondary amines
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare the sample by dissolving it in an appropriate solvent. For biological samples like plasma, protein precipitation with trichloroacetic acid may be necessary, followed by dilution with a sodium hydrogen carbonate buffer.[3]
-
Derivatization Reaction:
-
Immediately before use, mix the 50 mM Dansyl Chloride solution and 100 mM sodium bicarbonate buffer in a 1:1 ratio.[2]
-
In a microcentrifuge tube or a well of a 96-well plate, add 50 µL of the freshly prepared Dansyl Chloride/bicarbonate buffer mixture.[2]
-
Add 25 µL of the sample extract.[2]
-
Mix thoroughly by pipetting up and down.[2]
-
Seal the reaction vessel to prevent evaporation.[2]
-
Incubate at room temperature in the dark for 30-60 minutes.[2][4] Alternatively, incubation at 42°C for 45 minutes or 60°C can be performed.[3]
-
-
Quenching the Reaction:
-
Sample Dilution and Analysis:
-
Dilute the final mixture with a suitable solvent (e.g., 40% acetonitrile with 0.01% formic acid) before injection into the HPLC system.[2]
-
Analyze the dansylated derivatives using reverse-phase HPLC with fluorescence or mass spectrometry detection.
-
Quantitative Data Summary:
| Parameter | Dansyl Chloride Derivatization | Reference |
| Limit of Detection (LOD) | 10 ng/mL for polyamines in urine | [4] |
| Limit of Quantitation (LOQ) | Average of 150 fmol for various amino acids | [5] |
| Linearity Range | 0.5 to 5 µg/mL for polyamines in urine | [4] |
Experimental Workflow:
Caption: Workflow for Dansylation of Amino Groups.
o-Phthaldialdehyde (OPA) Derivatization
Application Note:
o-Phthaldialdehyde (OPA) is a widely used derivatization reagent for the sensitive and selective analysis of primary amines.[6] The reaction, which occurs under alkaline conditions, involves the condensation of OPA with a primary amine in the presence of a thiol-containing compound, such as 2-mercaptoethanol (MCE) or 3-mercaptopropionic acid (MPA), to rapidly form a highly fluorescent isoindole derivative.[6][7] A key advantage of this method is its specificity for primary amines; secondary amines like proline will not react unless first oxidized.[7] The derivatives can be unstable, so prompt injection into the HPLC system after derivatization is recommended.[6] This pre-column derivatization technique is simple, fast, and the excess reagent does not interfere with fluorescence detection.[8]
Experimental Protocol:
Reagents and Materials:
-
OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2). Add 50 µL of 2-mercaptoethanol. This reagent should be freshly prepared and protected from light.[6][9]
-
Sodium borate buffer (0.1 M, pH 10.2)[6]
-
Sample containing primary amines
-
Internal Standard (e.g., 1,7-diaminoheptane)[6]
-
HPLC-grade solvents (methanol, acetonitrile, water)
-
Perchloric acid (0.4 M) or Trichloroacetic acid (TCA) for sample extraction[6]
Procedure:
-
Sample Preparation (e.g., for a food matrix):
-
Derivatization Reaction:
-
Analysis:
-
Immediately inject the derivatized sample into the HPLC system.[6]
-
Separate the derivatives on a C18 column with a suitable gradient of mobile phases (e.g., acetonitrile and a buffer).
-
Detect the fluorescent isoindole derivatives using a fluorescence detector (Excitation: 338-350 nm, Emission: 450 nm).[7][10]
-
Quantitative Data Summary:
| Parameter | OPA Derivatization | Reference |
| Limit of Detection (LOD) | 40 pmol/mL for histidine and lysine, 70 pmol/mL for ornithine | [11] |
| Linearity (r²) | >0.99 for various amino acids | [11] |
| Analysis Time | Separation of 19 amino acids achieved within 40 minutes | [7] |
Experimental Workflow:
Caption: Workflow for OPA Derivatization of Primary Amines.
N-Acylation
Application Note:
N-acylation is a chemical reaction that introduces an acyl group (-C(O)R) onto the nitrogen atom of an amino group.[12] This derivatization is versatile and can be used to modify primary and secondary amines, including amino acids and peptides.[13] A common method involves the use of an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an activated ester.[13][14] The reaction is often carried out in the presence of a base to neutralize the acid by-product and facilitate the reaction. N-acylation can improve the chromatographic properties of analytes, enhance their stability, and introduce a specific tag for detection, particularly in mass spectrometry.[12] For instance, N-terminal selective acetylation of peptides can be achieved by controlling the amount of acetic anhydride and reaction temperature.[14]
Experimental Protocol (N-Acetylation of Peptides):
Reagents and Materials:
-
Acetic anhydride
-
Peptide sample dissolved in a suitable buffer (e.g., 0.1% acetic acid or 0.1 M pyridine-acetic acid buffer)[14]
-
Mass spectrometer for analysis
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the chosen buffer. For N-terminal selective acetylation, an acidic pH (e.g., 3.3) and low temperature (0°C) are preferred.[14]
-
Acylation Reaction:
-
Cool the peptide solution to 0°C.
-
Add a controlled amount of acetic anhydride. The concentration of acetic anhydride significantly affects the selectivity of the reaction.[14]
-
Allow the reaction to proceed at 0°C. The reaction time will depend on the specific peptide and desired degree of acetylation.
-
-
Analysis:
-
The reaction mixture can often be directly analyzed by mass spectrometry, as acetic anhydride and its by-products are volatile.[14]
-
Alternatively, the acetylated peptide can be purified using reversed-phase HPLC prior to MS analysis.
-
Quantitative Data Summary:
Quantitative data for N-acylation is highly dependent on the specific analyte and the analytical method used. The efficiency of the reaction and the detection sensitivity will vary. For instance, Nα selective acetylation of over 90% can be achieved under optimized conditions.[14]
Logical Relationship Diagram:
Caption: Logical Relationship in N-Acylation Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. interchim.fr [interchim.fr]
- 10. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 13. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Enzyme Inhibitors from 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione as a versatile starting material in the synthesis of enzyme inhibitors. The protocols focus on the synthesis of xanthine oxidase inhibitors, a class of drugs used in the treatment of gout and hyperuricemia. Additionally, data on related pyrimidine derivatives as inducible nitric oxide synthase (iNOS) inhibitors is presented to illustrate the broader potential of this chemical scaffold.
Introduction
This compound is a highly functionalized pyrimidine derivative that serves as a valuable building block in medicinal chemistry. Its reactive sites, including the amino group and the nitro group, allow for a variety of chemical transformations to generate diverse heterocyclic compounds with a range of biological activities. Pyrimidine-based compounds are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.
This document outlines a representative synthetic pathway for the conversion of this compound into a potent xanthine oxidase inhibitor. It also includes protocols for key experimental procedures and presents quantitative data from a study on analogous 5-nitropyrimidine-2,4-dione derivatives as iNOS inhibitors to showcase the potential for biological activity.
Synthesis of a Xanthine Oxidase Inhibitor
A common and effective strategy for synthesizing xanthine oxidase inhibitors from the title compound involves a two-step process:
-
Reduction of the nitro group: The nitro group at the 5-position is reduced to an amino group to form the highly reactive intermediate, 5,6-diaminouracil.
-
Cyclization to form the xanthine scaffold: The resulting diamine is then cyclized with a suitable one-carbon synthon (e.g., formic acid, formamide, or a derivative) to yield the xanthine core structure, which is a known inhibitor of xanthine oxidase.
Experimental Protocols
Step 1: Synthesis of 5,6-diamino-2,4(1H,3H)-pyrimidinedione (5,6-diaminouracil)
This protocol describes the reduction of this compound to 5,6-diamino-2,4(1H,3H)-pyrimidinedione.
-
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in deionized water in a round-bottom flask.
-
Add concentrated ammonium hydroxide solution to achieve a basic pH (approx. 8-9).
-
Heat the mixture to 70-80 °C with stirring.
-
Slowly add sodium dithionite (3.0-4.0 eq) in portions. The color of the solution should change from a deep color to a lighter yellow or off-white.
-
After the addition is complete, maintain the temperature and stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath.
-
The product, 5,6-diamino-2,4(1H,3H)-pyrimidinedione, will precipitate out of solution.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired 5,6-diaminouracil.
-
Step 2: Synthesis of Xanthine
This protocol outlines the cyclization of 5,6-diamino-2,4(1H,3H)-pyrimidinedione with formic acid to produce xanthine.
-
Materials:
-
5,6-diamino-2,4(1H,3H)-pyrimidinedione (from Step 1)
-
Formic acid (HCOOH), anhydrous
-
Standard laboratory glassware and equipment
-
-
Procedure:
-
Place 5,6-diamino-2,4(1H,3H)-pyrimidinedione (1.0 eq) in a round-bottom flask.
-
Add an excess of anhydrous formic acid (e.g., 10-20 eq).
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The crude xanthine product can be purified by recrystallization from hot water.
-
Collect the purified crystals by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
| Compound | Target Enzyme | IC₅₀ (µM) | Cytotoxicity (IC₅₀ > µM) |
| Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) | iNOS | 6.2 | 80.0 |
| Nitric Oxide Production | 8.6 | 80.0 |
Table 1: Inhibitory activity of a 5-nitropyrimidine-2,4-dione analogue.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of xanthine from this compound.
Caption: Synthetic pathway from the starting material to xanthine.
Signaling Pathway: Xanthine Oxidase in Purine Metabolism
Xanthine oxidase is a key enzyme in the metabolic pathway that breaks down purines. Inhibition of this enzyme reduces the production of uric acid, which is beneficial in conditions like gout.
Caption: Role of xanthine oxidase in purine catabolism and its inhibition.
Conclusion
This compound is a promising and versatile starting material for the synthesis of various enzyme inhibitors. The protocols provided herein offer a clear pathway to the synthesis of xanthine oxidase inhibitors, and the included data on related compounds highlights the potential for discovering potent inhibitors for other enzyme systems. Researchers in drug discovery and medicinal chemistry can utilize this information to explore novel therapeutic agents based on the pyrimidine scaffold.
References
Application Notes and Protocols for the Reduction of Nitro Groups to Amino Groups
For Researchers, Scientists, and Drug Development Professionals
The transformation of a nitro group into an amino group is a fundamental and highly significant reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting primary amines are crucial building blocks for a vast array of bioactive molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. The choice of reduction protocol is critical, as it influences the overall efficiency, chemoselectivity, and scalability of the synthetic route. This document provides a comprehensive overview of common and reliable protocols for this transformation, complete with quantitative data, detailed experimental procedures, and visual aids to assist researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: Comparison of Common Nitro Reduction Methods
The selection of an appropriate method for nitro group reduction is often dictated by the substrate's functional group tolerance, desired reaction conditions, and scale of the synthesis. The following table summarizes and compares key quantitative parameters for several widely used protocols.
| Method | Reagent/Catalyst | Hydrogen Source | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes on Chemoselectivity and Functional Group Tolerance |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (balloon or pressure) | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 1 - 4 | >90 | Highly efficient but can be unselective. May reduce other functional groups like alkenes, alkynes, and benzyl ethers. Halogens can be removed via hydrogenolysis.[1][2][3] |
| Catalytic Hydrogenation | Raney Nickel | H₂ gas (balloon or pressure) | Ethanol, Methanol | Room Temperature | 2 - 16 | >90 | Often used when dehalogenation of aryl halides is a concern.[3] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate (HCOONH₄) | Methanol, Ethanol | Reflux | 1 - 3 | >95 | A safer alternative to using hydrogen gas. Generally good functional group tolerance, but over-reduction can still occur.[4][5][6][7] |
| Metal-Mediated Reduction | Iron (Fe) powder | - | Ethanol/Water with NH₄Cl or Acetic Acid | Room Temperature to Reflux | 1 - 6 | 85 - 95 | A classic, robust, and cost-effective method with excellent chemoselectivity. Tolerates a wide range of functional groups including ketones, esters, and nitriles.[8][9][10][11] |
| Metal-Mediated Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | - | Ethanol, Ethyl Acetate | Reflux | 0.5 - 2 | 85 - 95 | A mild and effective method with excellent selectivity for the nitro group in the presence of other reducible functionalities like ketones, esters, and nitriles.[1][12] |
Experimental Protocols
Below are detailed, step-by-step protocols for three of the most common and versatile methods for the reduction of a nitro group to an amino group.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes the reduction of an aromatic nitro compound to the corresponding aniline using a palladium on carbon catalyst under a hydrogen atmosphere.
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon setup or Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the inert gas, then backfill with hydrogen gas. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen.
-
For a balloon setup, maintain a positive pressure of hydrogen using a balloon filled with the gas. For a pressure reactor, pressurize to the desired level (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration and handle with care.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the crude amine product.
-
The product can be purified further by column chromatography, recrystallization, or distillation if necessary.
Protocol 2: Metal-Mediated Reduction using Iron (Fe) Powder and Ammonium Chloride (NH₄Cl)
This protocol outlines the reduction of an aromatic nitro compound using iron powder in a neutral medium, which is known for its excellent chemoselectivity.
Materials:
-
Aromatic nitro compound
-
Iron powder (Fe), fine grade (typically 3-5 equivalents)
-
Ammonium chloride (NH₄Cl) (typically 1-2 equivalents)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aromatic nitro compound (1.0 equivalent), iron powder (3-5 equivalents), and ammonium chloride (1-2 equivalents).
-
Add a mixture of ethanol and water (e.g., a 2:1 or 3:1 v/v ratio) as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
Purify the product as needed by standard laboratory techniques.
Protocol 3: Metal-Mediated Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol details a mild and highly chemoselective method for the reduction of aromatic nitro compounds using stannous chloride.[1]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents)
-
Ethanol or Ethyl acetate (absolute)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1.0 equivalent) in absolute ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30-120 minutes.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.
-
Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualizations
The following diagrams illustrate the general workflow of a nitro group reduction and a comparison of the key features of the discussed methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Item - Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for your compound at the concentration and temperature you are using.
-
Possible Cause: The polarity of the solvent is not appropriate for this compound. This compound possesses both polar (amino, nitro, amide) and non-polar (pyrimidine ring) characteristics.
-
Solution:
-
Increase Solvent Volume: Add small increments of hot solvent to your mixture. Be mindful that using a large volume of solvent can significantly decrease your final yield.
-
Change Solvent: If increasing the volume is ineffective, a different solvent or a co-solvent system is necessary. Based on the purification of similar aminopyrimidine derivatives, polar solvents are a good starting point. Consider switching to water, methanol, or a mixture of dimethylformamide (DMF) and water. For related compounds, recrystallization from acidic aqueous solutions has also been reported.
-
Check Compound Identity: In rare cases, the starting material may not be the expected compound. It is advisable to verify the identity of your crude material using a suitable analytical technique (e.g., NMR, LC-MS).
-
Q2: My compound dissolves completely in the hot solvent, but no crystals form upon cooling.
A2: This situation, known as supersaturation, occurs when the conditions are not favorable for crystal nucleation and growth.
-
Possible Causes:
-
The solution is not sufficiently concentrated for crystals to form.
-
The cooling process is too rapid.
-
There are no nucleation sites for crystal growth to begin.
-
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic scratches that can act as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" provides a template for further crystal growth.
-
-
Concentrate the Solution: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Slower Cooling: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling and the formation of larger, purer crystals.
-
Add an Anti-Solvent: If you are using a highly effective solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Q3: An oil has formed instead of crystals upon cooling.
A3: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high.
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is too concentrated.
-
The presence of impurities can lower the melting point of the crude material.
-
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution and then allow it to cool slowly.
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the melting point of the compound.
-
Change Solvent System: Use a lower-boiling point solvent or a co-solvent system to lower the temperature at which the compound precipitates.
-
Q4: The recovered crystals are colored, even though the pure compound should be a specific color (e.g., pale yellow).
A4: The presence of colored impurities is a common issue.
-
Possible Cause: Highly colored, minor impurities are co-precipitating with your product.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
-
Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product.
-
Q5: The final yield of purified crystals is very low.
A5: A low yield can result from several factors during the recrystallization process.
-
Possible Causes:
-
Using too much solvent.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization upon cooling.
-
Loss of product during transfer between flasks.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Minimize Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help to maximize the yield.
-
Recover from Filtrate: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive, single "best" solvent is not documented in readily available literature, a good starting point for solvent screening would be polar solvents. Based on the purification of structurally similar compounds, the following solvents and systems are recommended for initial trials:
-
Single Solvents: Water, Methanol, Ethanol.
-
Co-solvent Systems: Dimethylformamide (DMF)/Water, Acetic Acid/Ethanol.
It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific crude material.
Q2: How do I perform a small-scale solubility test?
A2: Place a small amount of your crude compound (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube and observe if the compound dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Q3: Should I use a single solvent or a mixed solvent system?
A3: A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent that provides the desired solubility characteristics (high solubility when hot, low solubility when cold), a mixed solvent system (co-solvent system) is a good alternative. In a mixed solvent system, you dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool.
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice, which excludes impurities. If impurities persist, a second recrystallization may be necessary. Using activated charcoal can also help remove colored impurities.
Q5: What safety precautions should I take during recrystallization?
A5: Always work in a well-ventilated fume hood, especially when working with organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability of organic solvents and avoid open flames.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound and Related Compounds
| Solvent/System | Type | Rationale for Use |
| Water (H₂O) | Polar Protic | Often used for recrystallizing polar organic molecules like uracil derivatives. |
| Methanol (MeOH) | Polar Protic | Mentioned for washing crude aminouracil derivatives. |
| Ethanol (EtOH) | Polar Protic | A common solvent for recrystallizing moderately polar organic compounds. |
| Dimethylformamide (DMF) / Water | Polar Aprotic / Protic | A powerful solvent system for compounds that are difficult to dissolve in common solvents. |
| Acetic Acid / Ethanol | Acidic / Polar Protic | Acidic conditions may improve solubility and aid in the purification of aminopyrimidines. |
Note: The ideal solvent and conditions must be determined experimentally.
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water or methanol). Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: General Co-Solvent Recrystallization (e.g., DMF/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., DMF) with gentle heating.
-
Addition of Anti-Solvent: While the solution is warm, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent turbidity (cloudiness) is observed.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold co-solvent mixture for washing.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Nitration | - Ensure the nitrating agent (e.g., nitric acid) is of appropriate concentration and is used in a sufficient molar excess. - Monitor the reaction temperature closely; nitration of aminouracils can be exothermic. Maintain the recommended temperature range to ensure optimal reaction kinetics. - Extend the reaction time, monitoring the progress by a suitable analytical method like TLC or HPLC. |
| Product Decomposition | - Avoid excessive temperatures during the reaction and work-up, as the nitro group can be labile and the pyrimidine ring can be susceptible to degradation in strong acid. - Quench the reaction mixture promptly and carefully into a cold medium (e.g., ice water) to prevent over-reaction or degradation. |
| Precipitation Issues | - Ensure the pH of the solution is adjusted correctly to precipitate the product. The isoelectric point of the product will determine the optimal pH for precipitation. - If the product is partially soluble in the reaction mixture, consider extraction with a suitable organic solvent after neutralization. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted 6-aminouracil | Incomplete reaction. | - Increase the molar ratio of the nitrating agent. - Optimize reaction time and temperature. - Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures). |
| Yellow to Brownish Discoloration | Formation of colored byproducts, potentially from oxidation or polymerization. | - Use purified starting materials and reagents. - Maintain an inert atmosphere (e.g., nitrogen) during the reaction if sensitivity to oxidation is suspected. - Employ purification techniques such as activated carbon treatment or column chromatography. |
| Presence of 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione | In situ formation of nitrous acid. | - Ensure the nitric acid used is free from dissolved nitrogen oxides. - Consider adding a scavenger for nitrous acid, such as urea, to the reaction mixture. |
| Unidentified Byproducts | Side reactions such as oxidation or ring opening. | - Characterize the byproducts using LC-MS and NMR to understand their formation. - Adjust reaction conditions (e.g., lower temperature, different nitrating agent) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on the nitration of 6-aminouracil, the most common impurities include unreacted starting material (6-aminouracil), the 5-nitroso intermediate/byproduct, and various colored impurities resulting from oxidation and other side reactions.
Q2: My final product is a brownish color instead of the expected yellow. What could be the cause?
A2: A brownish discoloration often indicates the presence of oxidized or polymeric impurities. This can result from using impure nitric acid, excessive reaction temperatures, or prolonged exposure to the acidic reaction medium. Purification using activated carbon or recrystallization may help to remove these colored byproducts.
Q3: How can I monitor the progress of the nitration reaction?
A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/methanol or dichloromethane/methanol can be used to separate the product from the starting material. For HPLC, a reverse-phase C18 column with a water/acetonitrile gradient containing a small amount of acid (e.g., formic or acetic acid) is typically suitable.
Q4: What is the best method for purifying the crude product?
A4: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical; aqueous ethanol or acetic acid are often good starting points. If significant colored impurities are present, a pre-treatment of the solution with activated carbon may be necessary. For highly impure samples, column chromatography on silica gel may be required.
Q5: Can I use fuming nitric acid for the nitration?
A5: While fuming nitric acid is a potent nitrating agent, its high reactivity can lead to an increased formation of byproducts through over-nitration and oxidation. A mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic acid, often provides better control and selectivity for the desired mono-nitration.
Data Presentation
Table 1: Summary of Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 6-aminouracil (Starting Material) | C₄H₅N₃O₂ | 127.10 | Incomplete reaction |
| 6-amino-5-nitrosopyrimidine-2,4(1H,3H)-dione | C₄H₄N₄O₃ | 156.10 | Reaction with nitrous acid |
| 5,6-diaminouracil | C₄H₆N₄O₂ | 142.12 | Reduction of the nitro group (unlikely during synthesis, but a potential degradant) |
| Oxidized/Degradation Products | Variable | Variable | Strong oxidizing conditions, high temperatures |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and acetonitrile or dilute DMSO.
Mandatory Visualization
Caption: Logical workflow of potential impurity formation during synthesis.
troubleshooting side reactions during the nitration of 6-aminouracil
Welcome to the technical support center for the nitration of 6-aminouracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of 5-nitro-6-aminouracil.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on how to address specific issues that may arise during the nitration of 6-aminouracil.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction in the nitration of 6-aminouracil?
The primary goal is the regioselective nitration at the C5 position of the pyrimidine ring to synthesize 5-nitro-6-aminouracil. This is an electrophilic substitution reaction where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich C5 position. The amino group at the C6 position is a strong activating group, directing the electrophile to the adjacent C5 position.
Q2: What are the most common side reactions observed during the nitration of 6-aminouracil?
The most prevalent side reactions include:
-
Nitrosation: Formation of 5-nitroso-6-aminouracil is a significant side reaction, especially if nitrous acid is present in the reaction mixture.[1]
-
Dinitration: Although less common, the formation of dinitro derivatives is a potential side reaction under harsh reaction conditions.
-
Oxidation: The amino group can be susceptible to oxidation by the strong oxidizing nitrating mixture, leading to the formation of undesired byproducts and potentially decomposition of the starting material or product.
-
Ring Opening: In the presence of dilute nitric acid, ring-opening of related fused pyrimidine systems has been observed, suggesting that the uracil ring's stability can be compromised under certain nitrating conditions.[2]
Troubleshooting Guide
Problem 1: Low yield of the desired 5-nitro-6-aminouracil and a significant amount of a colored (often reddish) byproduct.
-
Likely Cause: This is often indicative of the formation of 5-nitroso-6-aminouracil as the major byproduct. Nitrous acid (HNO₂), which can be present as an impurity in nitric acid or be formed under certain reaction conditions, is the nitrosating agent.
-
Troubleshooting Steps:
-
Use high-purity nitric acid: Ensure the nitric acid used is fresh and has a low concentration of nitrous acid.
-
Add a nitrous acid scavenger: The addition of a small amount of urea or sulfamic acid to the reaction mixture can help to eliminate any nitrous acid present, thereby preventing nitrosation.
-
Control reaction temperature: Lower temperatures generally favor nitration over nitrosation. Maintain strict temperature control, ideally between 0-5 °C, during the addition of the nitrating agent.
-
Problem 2: Formation of multiple unidentified byproducts detected by TLC or HPLC.
-
Likely Cause: This could be due to a combination of side reactions, including dinitration and oxidation, often resulting from overly harsh reaction conditions.
-
Troubleshooting Steps:
-
Optimize the nitrating agent ratio: The ratio of sulfuric acid to nitric acid is crucial. A common starting point is a 1:1 (v/v) mixture. Systematically vary this ratio to find the optimal balance that promotes mono-nitration while minimizing side reactions.
-
Control the reaction temperature: High temperatures can lead to increased rates of side reactions. Perform the reaction at a lower temperature (e.g., -5 to 0 °C) and monitor the progress.
-
Shorten the reaction time: Prolonged exposure to the strong acid mixture can lead to degradation. Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to a satisfactory level.
-
Problem 3: The product is difficult to purify and contains unreacted 6-aminouracil.
-
Likely Cause: Incomplete reaction or suboptimal purification methodology.
-
Troubleshooting Steps:
-
Ensure complete dissolution/suspension: The solubility of 6-aminouracil in the reaction medium can be a limiting factor. Ensure vigorous stirring to maintain a good suspension.
-
Optimize reaction time and temperature: A slight increase in reaction time or temperature might be necessary to drive the reaction to completion, but this must be balanced against the risk of increased side product formation.
-
Recrystallization: 5-nitro-6-aminouracil can be purified by recrystallization. A common solvent for this is a mixture of ethanol and water.[3] The difference in solubility between the product and the starting material at different temperatures allows for effective separation.
-
Data Presentation
Table 1: Effect of Nitrating Agent on Pyrimidine Nitration
| Nitrating Agent | Substrate | Temperature (°C) | Product | Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Pyrimidone | Heat | 5-Nitro-2-pyrimidone | Not specified | [4] |
| Conc. HNO₃ / Conc. H₂SO₄ | 4,6-Dihydroxypyrimidine | Not specified | 5,5-Dinitro derivative | Not specified | [5] |
| 100% HNO₃ | Fused 5,7-diamino pyrimidine | 0 | Mono-nitramine derivative | 88 | [2] |
| 70% HNO₃ | Fused 5,7-diamino pyrimidine | Room Temp | Ring-opened nitrate salt | High | [2] |
Table 2: Spectroscopic Data for 6-Aminouracil and a Related Nitroso-Derivative
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Reference |
| N⁶-DMF-6-aminouracil | δ 10.43 (s, 1H), 10.38 (s, 1H), 8.08 (s, 1H), 4.89 (d, J = 1.5 Hz, 1H), 3.07 (s, 1H), 2.94 (s, 1H) (DMSO-d₆) | δ 165.0, 160.5, 156.7, 151.7, 81.5, 40.3, 34.3 (DMSO-d₆) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-6-aminouracil (General Procedure)
Caution: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to -5 to 0 °C, slowly add a desired volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-aminouracil in a suitable amount of concentrated sulfuric acid. Cool this suspension to 0 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the suspension of 6-aminouracil, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[3]
Protocol 2: HPLC Analysis of the Reaction Mixture
While a specific method for 5-nitro-6-aminouracil is not detailed in the provided search results, a general reverse-phase HPLC method can be adapted from the analysis of a similar compound, 6-amino-1-methyl-5-nitrosouracil.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components (starting material, product, and expected byproducts) have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
It is recommended to run standards of 6-aminouracil and, if available, 5-nitro-6-aminouracil and 5-nitroso-6-aminouracil to determine their retention times for accurate peak identification.
Mandatory Visualization
Caption: Reaction pathway for the nitration of 6-aminouracil.
Caption: Troubleshooting workflow for the nitration of 6-aminouracil.
References
- 1. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in acidic vs. basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of my compound, this compound, when dissolved in a basic buffer (pH > 8). What could be the cause?
A1: this compound, like many uracil analogs, is susceptible to degradation under basic conditions. The pyrimidine ring can undergo hydrolytic attack, which may be accelerated at higher pH. The electron-withdrawing nature of the nitro group can make the ring more susceptible to nucleophilic attack by hydroxide ions. This can lead to ring opening and subsequent degradation. We recommend preparing basic solutions fresh and storing them at low temperatures for short durations. Consider using a lower pH buffer if your experimental conditions permit.
Q2: My compound appears to be degrading in an acidic solution (pH < 4). I thought pyrimidines were more stable in acid. What is happening?
A2: While the pyrimidine ring is generally more stable in acidic than in strongly basic conditions, degradation can still occur. Acid-catalyzed hydrolysis of the amino group or interactions involving the nitro group are potential degradation pathways. It is also possible that at very low pH, protonation of the ring nitrogens could alter the electronic structure and affect stability. We advise evaluating the stability of your compound across a range of acidic pH values to find an optimal condition for your experiment.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of similar pyrimidine derivatives, potential degradation products could arise from:
-
Hydrolysis of the pyrimidine ring: This can lead to the formation of ureido- or amino-propionic acid derivatives.
-
Loss or modification of the nitro group: Under certain conditions, the nitro group could be reduced or displaced.
-
Deamination: The amino group could be hydrolyzed, although this is generally less common under mild conditions.
Identifying the specific degradation products would require analytical techniques such as LC-MS or NMR spectroscopy.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. You should see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Hypothetical Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on the general chemical properties of nitro-substituted aminopyrimidines and should not be considered as experimentally verified data for this compound.
Table 1: Hypothetical Half-life (t½) of this compound at 25°C
| pH | Condition | Hypothetical Half-life (t½) |
| 2 | Acidic | ~120 hours |
| 4 | Acidic | > 200 hours |
| 7 | Neutral | > 500 hours |
| 9 | Basic | ~48 hours |
| 12 | Basic | < 10 hours |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% and 30%
- HPLC grade water, acetonitrile, and methanol
- Suitable buffer solutions (e.g., phosphate, acetate)
- Calibrated pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heating (e.g., 60°C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and take samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If degradation is too rapid, consider using a lower temperature or a weaker base.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, and take samples at various time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze all samples by a suitable, validated HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Technical Support Center: Storage and Handling of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., yellowing or browning) | Exposure to light (photodegradation)Oxidation from exposure to airReaction with contaminants | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.Store under an inert atmosphere (e.g., argon or nitrogen).Ensure storage containers are clean and dry before use. |
| Change in physical state (e.g., clumping, melting) | Hygroscopic nature (absorption of moisture)Storage at an inappropriate temperature | Store in a desiccator or a controlled humidity environment.Ensure the container is tightly sealed.Store at the recommended temperature. While room temperature is generally suggested, for long-term storage, consider refrigeration (2-8°C) in a sealed, dry container.[1] |
| Inconsistent analytical results (e.g., new peaks in HPLC, lower potency) | Chemical degradation of the compound | Perform a stability check of the stored compound using a validated analytical method (e.g., HPLC).If degradation is confirmed, the material may not be suitable for use.Review storage conditions and handling procedures to prevent future degradation. |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymers | Attempt to dissolve a small sample in a range of appropriate solvents.If solubility issues persist, this may be an indicator of significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a dark place under an inert atmosphere. To minimize degradation from atmospheric moisture, storage in a desiccator or a controlled low-humidity environment is also recommended.
Q2: How sensitive is this compound to light?
A2: The nitro group in the pyrimidine ring can make the compound susceptible to photodegradation.[2][3] It is crucial to protect it from light by storing it in amber vials or light-blocking containers.
Q3: Can I store the compound in a solution?
A3: Storing in solution is generally not recommended for long periods as it can accelerate degradation pathways such as hydrolysis. If you must store it in solution, use a high-purity, anhydrous aprotic solvent, store at a low temperature (e.g., -20°C), and use it as quickly as possible. It is advisable to prepare solutions fresh for each experiment.
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways include:
-
Hydrolysis: The amide-like bonds in the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The amino group is susceptible to oxidation.[4]
-
Photodegradation: The nitroaromatic system can undergo degradation upon exposure to UV or visible light.[2][3]
-
Thermal Degradation: High temperatures can lead to the cleavage of the C-NO2 bond or the opening of the pyrimidine ring.
Q5: How can I check if my stored compound has degraded?
A5: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). A comparison of the chromatogram of the stored sample with that of a freshly prepared or reference standard will reveal the presence of degradation products (new peaks) and a decrease in the main peak area (loss of potency).
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][6][7]
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. At the end of the exposure, neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Photodegradation (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Photodegradation (Solution): Expose the stock solution to the same light conditions as the solid sample.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
For solid samples, dissolve in the initial solvent to the stock solution concentration.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), 31-35 min (5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (a PDA detector is useful for determining the optimal wavelength).
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying the stability of this compound.
Visualizations
Caption: Troubleshooting workflow for investigating degradation.
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of the compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analytical Methods for Reaction Monitoring
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reaction analysis.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best suited for monitoring my specific reaction?
A1: The choice of technique depends on several factors including the nature of your reactants and products (e.g., volatility, polarity, presence of chromophores), the reaction matrix, and the information you need (e.g., qualitative progress, quantitative conversion).
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reactions involving non-volatile and UV-active or stainable compounds. It's excellent for quickly checking reaction completion.[1][2]
-
Gas Chromatography (GC): Best for volatile and thermally stable compounds. It provides quantitative data on the consumption of starting materials and formation of products.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of non-volatile or thermally sensitive compounds. It offers excellent separation and quantification capabilities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis without the need for calibration curves for each component. It's particularly useful for identifying intermediates and byproducts.[8][9][10]
-
UV-Visible (UV-Vis) Spectroscopy: Suitable for reactions where a reactant or product has a unique UV-Vis absorbance. It's a powerful tool for kinetic studies.[11][12][13]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it provides molecular weight and structural information, making it highly specific for identifying products and impurities.[14][15]
Q2: How can I confirm if my reaction has gone to completion?
A2: To confirm reaction completion, you should see the disappearance of the limiting starting material and the stabilization of the product concentration over time. This can be monitored using techniques like TLC, GC, HPLC, or NMR.[16] On a TLC plate, the spot corresponding to the starting material should no longer be visible in the reaction mixture lane.[17][18] In chromatographic techniques like GC and HPLC, the peak corresponding to the starting material should be absent or its area should remain constant at a baseline level in consecutive measurements.
Q3: What are some general sources of error in reaction monitoring?
A3: Common sources of error include improper sample preparation, instrument malfunction, and changes in experimental conditions.[11][19] For instance, issues like sample contamination, incorrect dilutions, or using incompatible solvents can lead to erroneous results.[20] Environmental factors such as temperature fluctuations can also affect reaction rates and analytical measurements.[21]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Problem: No spots are visible on the TLC plate.
-
Possible Causes:
-
Insufficient sample concentration.
-
The compound is not UV-active and no stain was used.
-
The compound has evaporated from the plate.
-
The chosen solvent system is too polar, causing the compound to run with the solvent front.
-
-
Solutions:
-
Concentrate your sample before spotting.
-
Use a variety of visualization techniques (UV lamp, iodine chamber, potassium permanganate stain, etc.).[17]
-
Dry the plate gently without excessive heat.
-
Use a less polar solvent system.
-
Problem: Spots are streaky or "tailing".
-
Possible Causes:
-
The sample is too concentrated.
-
The compound is highly polar and interacts strongly with the silica gel.
-
The sample was applied as too large of a spot.[17]
-
The developing solvent is of incorrect polarity.
-
-
Solutions:
-
Dilute the sample before spotting.
-
Add a small amount of a polar solvent (like acetic acid or triethylamine) to the developing solvent to reduce tailing of acidic or basic compounds, respectively.
-
Apply the sample in small, repeated spots to keep the initial spot size small.
-
Optimize the solvent system.
-
Gas Chromatography (GC)
Problem: Ghost peaks are appearing in the chromatogram.
-
Possible Causes:
-
Contamination in the injection port or column.[3]
-
Carryover from a previous injection.
-
Bleed from the septum or column stationary phase.
-
-
Solutions:
-
Clean the injection port liner or replace it.
-
Run a blank solvent injection to wash the system.
-
Use a high-quality, low-bleed septum and column.
-
Condition the column according to the manufacturer's instructions.[4]
-
Problem: Retention times are shifting.
-
Possible Causes:
-
Solutions:
-
Check the gas supply and regulators for consistent pressure.
-
Verify the oven temperature program is accurate and stable.
-
Condition or replace the column if it's old or contaminated.
-
Perform a leak check of the system.
-
High-Performance Liquid Chromatography (HPLC)
Problem: High backpressure in the system.
-
Possible Causes:
-
Blockage in the column frit or guard column.[5]
-
Particulate matter from the sample or mobile phase.
-
Precipitation of buffer or sample in the system.
-
Too high of a flow rate.
-
-
Solutions:
Problem: Peak splitting or tailing.
-
Possible Causes:
-
Solutions:
-
Reduce the injection volume or sample concentration.[23]
-
Wash the column with a strong solvent or replace it.
-
Dissolve the sample in the mobile phase if possible.
-
Use a mobile phase additive to mask active sites (e.g., triethylamine for basic compounds).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad peaks in the spectrum.
-
Possible Causes:
-
Solutions:
Problem: Water peak is obscuring signals of interest.
-
Possible Causes:
-
Water present in the NMR solvent or sample.[8]
-
-
Solutions:
-
Use a freshly opened ampule of deuterated solvent.
-
Dry your sample thoroughly before preparing the NMR sample.
-
Use solvent suppression techniques during NMR acquisition.
-
Exchange labile protons (like -OH or -NH) by adding a drop of D₂O to the sample, which will cause their signals to disappear.[8]
-
UV-Visible (UV-Vis) Spectroscopy
Problem: Negative absorbance values.
-
Possible Causes:
-
Solutions:
-
Ensure the blank (reference) cuvette is clean and contains the correct solvent.
-
Re-measure the blank before running the sample.
-
Check the instrument for light leaks or damage to optical components.[19]
-
Problem: Absorbance readings are unstable or drifting.
-
Possible Causes:
-
Solutions:
-
Allow the instrument's lamp to warm up and stabilize.
-
Use a temperature-controlled cuvette holder.
-
Ensure there are no air bubbles in the light path.
-
Monitor the absorbance over time to check for stability.
-
Keep the cuvette capped to prevent solvent evaporation.
-
Data Presentation
Table 1: Typical GC Parameters for Reaction Monitoring
| Parameter | Setting | Purpose |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Column | 5% Phenyl Methyl Siloxane | A common, versatile stationary phase. |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | Separates compounds based on boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Flow Rate | 1 mL/min | Affects retention time and peak resolution. |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |
| Detector Temperature | 300 °C | Prevents condensation of analytes. |
Table 2: Common HPLC Mobile Phases for Reaction Monitoring
| Stationary Phase | Mobile Phase Composition | Typical Analytes |
| C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Non-polar to moderately polar compounds. |
| Silica (Normal-Phase) | Hexane/Ethyl Acetate | Non-polar to moderately polar compounds. |
| HILIC | High Acetonitrile with aqueous buffer | Highly polar compounds. |
| Ion-Exchange | Aqueous buffer with a salt gradient | Charged molecules (e.g., proteins, nucleic acids). |
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a small amount (0.5-1 cm depth) of the chosen developing solvent to a TLC chamber and place a piece of filter paper inside to saturate the atmosphere. Close the chamber.
-
Spot the Plate: On a TLC plate, draw a light pencil line about 1 cm from the bottom. Using a capillary tube, spot a small amount of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the pencil line.[17]
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.[17]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.[17]
-
Analyze: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[16]
Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: A troubleshooting guide for common Thin-Layer Chromatography (TLC) issues.
References
- 1. Tips & Tricks for Thin-Layer Chromatography | Separation Science [sepscience.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. labcompare.com [labcompare.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Magritek [magritek.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ossila.com [ossila.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. benchchem.com [benchchem.com]
- 17. How To [chem.rochester.edu]
- 18. Monitoring Chemical Reactions: Process & Example - Lesson | Study.com [study.com]
- 19. ossila.com [ossila.com]
- 20. aelabgroup.com [aelabgroup.com]
- 21. HelloIntern – Internships, Jobs & Career Growth Platform [hellointern.in]
- 22. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 23. uhplcs.com [uhplcs.com]
Technical Support Center: Solvent Selection for Efficient Synthesis and Purification
Welcome to the technical support center for solvent selection. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical synthesis and purification. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions to specific issues in your experiments.
Frequently Asked Questions (FAQs)
1. What are the key characteristics of a good solvent for recrystallization?
A successful recrystallization depends on the selection of an appropriate solvent. The ideal solvent should meet several criteria:
-
Solubility: The compound of interest should be highly soluble in the solvent at elevated temperatures but sparingly soluble or insoluble at room temperature.[1][2]
-
Impurity Solubility: Soluble impurities should remain in solution even when the solution is cooled, while insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[2]
-
Inertness: The solvent must not react with the compound being purified.[2][3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
-
Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of the compound to prevent the compound from "oiling out" (melting before dissolving).[4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]
2. How do I choose a solvent if no single solvent is suitable for recrystallization?
When a single solvent does not meet all the necessary criteria, a mixed solvent system, often called a solvent/antisolvent pair, can be employed.[5] This technique involves two miscible solvents.
-
The "Solvent": The compound to be purified is very soluble in this solvent at all temperatures.
-
The "Antisolvent": The compound is insoluble or poorly soluble in this solvent.[6]
The general procedure involves dissolving the compound in a minimum amount of the hot "solvent." The "antisolvent" is then added dropwise to the hot solution until it becomes cloudy (turbid), indicating the point of saturation.[5][6] A few drops of the "solvent" are then added back to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal formation.[5]
Commonly used mixed solvent pairs include ethanol-water, diethyl ether-ligroin, and toluene-ligroin.[7] It is crucial that the two solvents are miscible with each other.[4][7]
3. What is an azeotrope and how does it affect purification?
An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[8][9] This is because the vapor produced by boiling the azeotropic mixture has the same composition as the liquid.[8][9][10] Azeotropes are also known as constant boiling mixtures.[9]
Azeotropes can be categorized as:
-
Minimum-boiling (positive) azeotropes: The boiling point of the mixture is lower than the boiling points of its individual components. A common example is the ethanol-water azeotrope (95.6% ethanol and 4.4% water by weight).[9]
-
Maximum-boiling (negative) azeotropes: The boiling point of the mixture is higher than that of its constituents. For instance, a mixture of 20.2% hydrogen chloride and 79.8% water forms a maximum boiling azeotrope.[9]
The formation of an azeotrope can hinder purification by distillation because the components cannot be separated beyond the azeotropic composition.[8][10] Special techniques like azeotropic distillation (adding a third component to alter volatility), pressure-swing distillation, or using chemical separating agents are required to break the azeotrope.[10][11]
4. How does solvent purity impact my reaction and purification?
Solvent purity is critical for the success of chemical reactions and purifications.[12] Impurities in solvents can lead to several problems:
-
Altered Reaction Kinetics and Yield: Contaminants can act as catalysts or inhibitors, changing the reaction rate and potentially lowering the product yield.[12]
-
Unwanted Side Reactions: Impurities can participate in side reactions, leading to the formation of by-products that complicate the purification process.[12][13]
-
Inhibition of Reactions: Trace amounts of water in anhydrous solvents can inhibit moisture-sensitive reactions, such as the Grignard reaction.[12]
-
Compromised Purification: Impurities in the solvent can co-crystallize with the desired product, reducing its purity.[14] In chromatography, impurities can lead to baseline noise and ghost peaks, making analysis difficult.[15][16]
-
Equipment Damage: Some impurities can be corrosive or lead to the fouling of chromatographic columns.[14][17]
It is crucial to use high-purity solvents, especially for sensitive applications and analytical work, to ensure reliable and reproducible results.[12][15][16]
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This is often due to the boiling point of the solvent being higher than the melting point of the solute.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add more of the "good" solvent to decrease the saturation point and allow the compound to stay in solution at a lower temperature upon cooling.[18]
-
Lower the Solution Temperature: Try to perform the recrystallization at a lower temperature by using a larger volume of solvent.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, alter the ratio to have more of the "good" solvent.
-
Charcoal Treatment: If the issue is due to a high concentration of impurities depressing the melting point, adding activated charcoal to the hot solution can help remove these impurities.[18]
Q: No crystals are forming, even after the solution has cooled. What is the problem?
This typically indicates that the solution is not supersaturated, which can be due to using too much solvent or the compound being very soluble even at low temperatures.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[18]
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
-
Reduce the Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[18]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Change the Solvent: If the compound is too soluble in the chosen solvent, try a solvent in which it is less soluble. For mixed solvent systems, add more of the "antisolvent."
Q: The crystals formed too quickly. Is this a problem?
Rapid crystal formation can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[18] Slow, controlled cooling is ideal for growing large, pure crystals.[1]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Re-dissolve the crystals by heating the solution and add a small amount of additional solvent to ensure the solution is not overly saturated.[18]
-
Insulate the Flask: Allow the solution to cool more slowly by insulating the flask (e.g., with paper towels or a cork ring) and covering it with a watch glass.[18] This minimizes heat loss and solvent evaporation.
Liquid-Liquid Extraction Issues
Q: An emulsion formed between the two layers during extraction. How can I break it?
Emulsions are a common problem in liquid-liquid extraction, often caused by the presence of surfactant-like molecules.[19]
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which can help to break up the emulsion and decrease the solubility of the organic compound in the aqueous phase.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[19]
-
Filtration: Passing the emulsified layer through a plug of glass wool or celite can sometimes break the emulsion.
-
Centrifugation: If the volume is small enough, centrifuging the mixture can help to separate the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for a longer period can lead to the separation of the layers.
Data Presentation
Table 1: Properties of Common Solvents for Synthesis and Purification
| Solvent | Formula | Polarity Index (P')[20] | Boiling Point (°C) | Density (g/mL) | Miscibility with Water |
| n-Hexane | C₆H₁₄ | 0.1[20] | 69 | 0.655 | Immiscible |
| Toluene | C₇H₈ | 2.4[20] | 111 | 0.867 | Immiscible |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 35 | 0.713 | Slightly Miscible |
| Dichloromethane | CH₂Cl₂ | 3.1[20] | 40 | 1.33 | Immiscible |
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4[20] | 77 | 0.902 | Slightly Miscible |
| Acetone | CH₃COCH₃ | 5.1[20] | 56 | 0.784 | Miscible |
| Ethanol | C₂H₅OH | 4.3[20] | 78 | 0.789 | Miscible |
| Methanol | CH₃OH | 5.1[20] | 65 | 0.792 | Miscible |
| Water | H₂O | 10.2[20] | 100 | 1.000 | - |
Experimental Protocols & Visualizations
Protocol: Single Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in several test tubes and add a few drops of different potential solvents to find one that dissolves the solid when hot but not at room temperature.[2][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1][7]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper in a pre-heated funnel.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely to remove any residual solvent.[1]
Caption: Workflow for a typical single solvent recrystallization.
Troubleshooting Logic: Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. mt.com [mt.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. fiveable.me [fiveable.me]
- 9. azeotrope [chemeurope.com]
- 10. Azeotrope | Definition, Types, Separation, & Facts | Britannica [britannica.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. ibisscientific.com [ibisscientific.com]
- 13. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 14. docuchem.com [docuchem.com]
- 15. mastelf.com [mastelf.com]
- 16. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. agilent.com [agilent.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. shodexhplc.com [shodexhplc.com]
Technical Support Center: Managing Exotherms in the Nitration of Pyrimidinediones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyrimidinediones. The information is designed to help manage the exothermic nature of this reaction and ensure safe and successful experimental outcomes.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase During Nitrating Agent Addition
-
Question: My reaction temperature is rising too quickly and exceeding the recommended limit as I add the nitrating mixture. What should I do and what are the potential causes?
-
Answer: An uncontrolled temperature increase signifies a potential runaway exothermic reaction, which is a major safety concern.
Immediate Actions:
-
Immediately stop the addition of the nitrating agent.
-
Ensure the cooling bath is functioning optimally. If using an ice bath, ensure there is sufficient ice and good thermal contact with the reaction flask.
-
If the temperature continues to rise, prepare for emergency quenching by pouring the reaction mixture into a beaker containing a large amount of crushed ice and water.
Potential Causes and Solutions:
-
Rate of Addition: The addition of the nitrating mixture may be too fast. Reduce the addition rate to allow the cooling system to dissipate the generated heat effectively.
-
Inadequate Cooling: The cooling bath may not be efficient enough for the scale of the reaction. Ensure the reaction flask is sufficiently immersed in the cooling medium. For very exothermic reactions, consider using a cooling medium capable of reaching lower temperatures, such as an ice-salt bath.
-
Poor Stirring: Inefficient stirring can lead to localized hot spots where the reaction is more concentrated. Ensure vigorous and consistent stirring throughout the addition process.
-
Concentration of Reactants: High concentrations of reactants will lead to a faster reaction rate and greater heat generation. Consider diluting the reaction mixture with an appropriate inert solvent.
-
Issue 2: Low or No Product Yield After Quenching
-
Question: I followed the procedure, but after quenching the reaction with ice water, I obtained very little or no precipitate of the desired nitrated pyrimidinedione. What could be the reason?
-
Answer: Low or no product yield can be attributed to several factors related to the reaction conditions and workup procedure.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before quenching.
-
Reaction Temperature Too Low: While controlling the exotherm is crucial, maintaining a temperature that is too low may significantly slow down or stall the reaction. Ensure the reaction is maintained at the optimal temperature for the specified duration after the initial exothermic addition phase.
-
Excessive Quenching Volume: While quenching is necessary, using an excessively large volume of water can lead to the product dissolving, especially if it has some water solubility. Use a sufficient amount of ice/water to precipitate the product without excessive dilution.
-
Product Solubility: The nitrated product may have some solubility in the cold aqueous acidic mixture. Ensure the quenched mixture is sufficiently cold to minimize solubility before filtration.
-
Issue 3: Formation of Unexpected Side Products
-
Question: My analysis of the final product shows the presence of significant impurities or side products. How can I minimize their formation?
-
Answer: The formation of side products in nitration reactions can often be controlled by carefully managing the reaction conditions.
Potential Causes and Solutions:
-
Over-Nitration: The reaction conditions (e.g., temperature, reaction time, concentration of nitrating agent) may be too harsh, leading to the formation of di-nitrated or other over-nitrated species. Use a stoichiometric amount of the nitrating agent and carefully control the temperature and reaction time.
-
Oxidation: Hot nitric acid can be a strong oxidizing agent, leading to the degradation of the starting material or product. Maintaining a low reaction temperature is critical to minimize oxidative side reactions.[1]
-
Impure Starting Materials: Impurities in the starting pyrimidinedione can lead to the formation of undesired side products. Ensure the purity of your starting materials before beginning the reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern when nitrating pyrimidinediones?
-
Q2: Why is a mixture of concentrated nitric acid and sulfuric acid typically used for nitration?
-
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic aromatic substitution.[2]
-
-
Q3: How can I monitor the progress of the nitration reaction?
-
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
-
-
Q4: What is the purpose of pouring the reaction mixture over ice at the end of the reaction?
-
A4: Pouring the reaction mixture onto ice serves two main purposes. Firstly, it quenches the reaction by rapidly cooling and diluting the acidic mixture. Secondly, it causes the nitrated product, which is typically less soluble in cold water, to precipitate out of the solution, allowing for its collection by filtration.[2]
-
-
Q5: Can solvents be used in the nitration of pyrimidinediones?
-
A5: Yes, in some cases, inert solvents can be added to the reaction mixture. Solvents can help to dilute the reactants, which can aid in controlling the reaction temperature and improving stirring.
-
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative parameters for a typical nitration of a pyrimidinedione, using the synthesis of 5-nitrouracil as an example. It is crucial to note that thermal hazard data, such as the heat of reaction and adiabatic temperature rise, should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry for each specific process and scale.
| Parameter | Value/Range | Notes |
| Reagents & Stoichiometry | ||
| Pyrimidine-2,4(1H,3H)-dione (Uracil) | 1 equivalent | Starting material |
| Concentrated Nitric Acid (70%) | 2 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 6 equivalents | Catalyst and solvent |
| Reaction Conditions | ||
| Initial Temperature | < 50 °C | During dropwise addition of nitric acid to sulfuric acid, and subsequent addition of uracil.[3] |
| Reaction Temperature | 55 °C | Maintained after initial addition.[3] |
| Reaction Time | 3 hours | At 55 °C.[3] |
| Quenching Temperature | < Room Temperature | Reaction mixture is cooled before quenching.[3] |
| Workup | ||
| Quenching Medium | Ice water | To precipitate the product.[3] |
Experimental Protocols
Synthesis of 5-Nitrouracil
This protocol is adapted from a known procedure for the synthesis of 5-nitrouracil.[3]
Materials:
-
Pyrimidine-2,4(1H,3H)-dione (Uracil)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in a cooling bath, carefully and dropwise add 5.34 mL of concentrated nitric acid to 19.7 mL of concentrated sulfuric acid. Ensure the temperature does not exceed 50 °C during this addition.
-
To the stirred mixed acid solution, add 7.204 g of pyrimidine-2,4(1H,3H)-dione in small portions, ensuring the reaction temperature is maintained below 50 °C.
-
After the addition is complete, heat the reaction mixture to 55 °C and maintain this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to below room temperature.
-
In a separate beaker, prepare 38 mL of ice water.
-
Slowly and carefully pour the cooled reaction mixture into the ice water with vigorous stirring.
-
A white precipitate will form. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of ice water.
-
Dry the product under reduced pressure at 55 °C to obtain 5-nitrouracil.
Visualizations
Caption: A logical workflow for the safe execution of pyrimidinedione nitration.
Caption: The catalytic role of sulfuric acid in generating the nitronium ion.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and robust technique for purity assessment of nitropyrimidines due to its high resolution, sensitivity, and reproducibility.[1]
This guide provides a comparative overview of HPLC methods applicable to this compound, based on established protocols for structurally similar compounds. It also presents alternative analytical techniques and detailed experimental methodologies to assist in the development and validation of a suitable purity testing method.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing pyrimidine derivatives.[1] The separation is typically achieved using non-polar stationary phases like C8 or C18 and a polar mobile phase.
While a specific validated HPLC method for this compound is not extensively documented in publicly available literature, a reliable starting point can be derived from the analysis of analogous compounds such as 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione.[1] The following table outlines a proposed HPLC method that can be optimized for the target analyte.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Alternative Condition |
| Instrumentation | HPLC system with UV-Vis or Photodiode Array (PDA) detector | UPLC system for faster analysis |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.1% Formic acid in Water (MS-compatible)B: Methanol |
| Elution Mode | Isocratic or Gradient | Gradient for complex samples |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C | Ambient or up to 40 °C |
| Detection Wavelength | To be determined by UV scan (typically 210-350 nm) | PDA detection for spectral analysis |
| Injection Volume | 10 µL | 5 - 20 µL |
| Sample Diluent | Mobile Phase or a mixture of Water and Acetonitrile | Methanol |
Experimental Protocol: HPLC Purity Assay
This protocol provides a general guideline for the purity assessment of this compound using the proposed HPLC method. Method optimization and validation are crucial for ensuring accurate and reliable results.
1. Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or PDA detector.
2. Reagents and Materials:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Water (HPLC grade).
3. Preparation of Solutions:
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid or formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the sample in the diluent to obtain a final concentration of approximately 1 mg/mL.
-
Standard Solution: Prepare a solution of the reference standard in the same manner as the sample solution.
4. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters outlined in the "Proposed HPLC Method Parameters" table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
5. System Suitability:
-
Inject the standard solution in replicate (typically n=5).
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are not less than 2000.
6. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor.
Data Presentation: Hypothetical HPLC Purity Data
The following table illustrates how quantitative data from an HPLC analysis could be presented.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 1500 | 0.05 | Unknown Impurity |
| 2 | 4.8 | 2985000 | 99.50 | This compound |
| 3 | 6.2 | 12000 | 0.40 | Starting Material |
| 4 | 8.1 | 1500 | 0.05 | Unknown Impurity |
| Total | 3000000 | 100.00 |
Comparison with Alternative Purity Assessment Methods
While HPLC is the gold standard, other analytical techniques can provide complementary information for a comprehensive purity profile.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, well-established. | Requires specialized equipment, can be time-consuming for method development. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, cost-effective, suitable for reaction monitoring. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural information about the main compound and impurities, can be quantitative (qNMR). | Lower sensitivity than HPLC, requires more sample, complex mixtures can be difficult to analyze. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for impurity identification. | May not be suitable for thermally labile compounds, quantification can be challenging without standards. |
Visualizing the Analytical Workflow
A systematic workflow is essential for the purity assessment of any pharmaceutical compound. The following diagrams illustrate the general workflow for purity assessment and the logical approach to developing a new analytical method.
References
A Comparative Structural Analysis of 6-Amino-5-Nitropyrimidine-2,4(1H,3H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural characterization of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. Understanding their three-dimensional structure and spectroscopic properties is crucial for structure-activity relationship (SAR) studies and rational drug design.
Crystallographic Data Comparison
The three-dimensional arrangement of atoms in these molecules, determined by X-ray crystallography, reveals key insights into their conformation, planarity, and intermolecular interactions. The following table summarizes and compares the crystallographic data for two closely related 5-nitroso derivatives.
| Parameter | 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione [1] | 6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione Monohydrate [1] |
| Formula | C5H6N4O3 | C6H8N4O3 · H2O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 7.965(1) | 13.978(10) |
| b (Å) | 10.088(1) | 9.638(8) |
| c (Å) | 8.883(1) | 6.338(11) |
| α (°) | 90 | 90 |
| β (°) | 103.88(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 693.3(1) | 853.9 |
| Z | 4 | 4 |
Key Observations:
-
The introduction of a second methyl group at the N1 position in the 1,3-dimethyl derivative leads to a change in the crystal system from monoclinic to orthorhombic.[1]
-
Both structures exhibit extensive hydrogen bonding networks, a characteristic feature of pyrimidine derivatives that influences their packing and solubility. In the 3-methyl derivative, molecules are linked into a three-dimensional framework by N—H⋯O and N—H⋯N hydrogen bonds.[1] The 1,3-dimethyl derivative also forms a complex three-dimensional framework through O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds involving the water molecule of hydration.[1]
Spectroscopic Data Comparison: ¹H and ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Below is a comparison of available ¹H NMR data for related 6-aminouracil derivatives. A comprehensive comparative dataset for this compound derivatives is not available in a single study.
| Compound | ¹H NMR (Solvent) | Chemical Shifts (δ, ppm) |
| 6-Aminouracil | DMSO-d₆ | ~10.1 (br s, 1H, NH), ~9.5 (br s, 1H, NH), 5.6 (s, 2H, NH₂), 4.7 (s, 1H, C5-H) |
| 6-Amino-1-methyluracil | Not specified | Not specified |
| 6-Amino-1,3-dimethyluracil | Not specified | 3.14 (s, 3H, N-CH₃), 3.09 (s, 3H, N-CH₃), 5.8 (s, 2H, NH₂), 4.8 (s, 1H, C5-H) |
Key Observations:
-
The chemical shifts of the N-methyl protons in 6-amino-1,3-dimethyluracil appear around 3.1 ppm.
-
The C5-H proton signal is typically observed as a singlet around 4.7-4.8 ppm in the absence of a substituent at the 5-position. In the target this compound derivatives, this signal would be absent.
-
The amino group protons (NH₂) typically appear as a broad singlet. The N1-H and N3-H protons of the uracil ring are also observed as broad singlets at lower field.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound involves the nitration of 6-aminouracil. The N-substituted derivatives can be prepared by using the corresponding N-substituted 6-aminouracils as starting materials.
General Procedure for Nitration:
-
6-Aminouracil (or its N-substituted derivative) is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
A nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallization from a suitable solvent (e.g., water or ethanol) is performed to purify the final compound.
X-ray Crystallography
Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer of appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The spectra are acquired at room temperature. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Visualizations
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR for Validating Synthesized Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of reliable and reproducible research. Among the arsenal of analytical techniques, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful method for elucidating the intricate connectivity and spatial arrangement of atoms within a molecule. This guide provides an objective comparison of 2D NMR with alternative techniques, supported by a summary of experimental data and detailed methodologies for key experiments.
The Power of a Second Dimension in Structural Elucidation
One-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, but for complex molecules, signal overlap can render spectra ambiguous. 2D NMR overcomes this limitation by spreading the signals across two frequency dimensions, revealing correlations between different nuclei.[1] This allows for a detailed mapping of the molecular framework, providing clear evidence for the proposed structure of a synthesized derivative.
Key 2D NMR experiments for structural validation include:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3][4] This helps to establish proton-proton connectivity within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with directly attached carbons (or other heteroatoms like ¹⁵N).[5][6][7] It provides a direct map of which proton is bonded to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems).[6][7][8][9][10] This is crucial for piecing together different molecular fragments and identifying quaternary carbons.
Comparative Analysis of Structural Validation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural validation. The following table compares the performance of 2D NMR with common alternatives.
| Technique | Information Provided | Strengths | Limitations | Typical Sample Amount | Typical Experiment Time |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry | Provides unambiguous structural elucidation in solution; non-destructive.[11] | Lower sensitivity compared to MS; requires soluble samples; can be time-consuming.[12] | 1-10 mg | Minutes to hours per experiment |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; provides accurate molecular weight.[13][14] | Does not provide detailed connectivity or stereochemical information; can be destructive.[12] | < 1 mg | Minutes |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Fast and simple; provides a "fingerprint" of the molecule.[15][16] | Provides limited information on the overall molecular structure; not suitable for complex structure determination on its own.[15] | 1-5 mg | Minutes |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state | Provides the absolute structure with high resolution. | Requires a single, well-diffracting crystal; the solid-state structure may not represent the solution conformation. | < 1 mg | Hours to days |
Experimental Workflow for 2D NMR Structural Validation
The following diagram illustrates a typical workflow for validating the structure of a synthesized derivative using 2D NMR.
Detailed Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of the purified synthesized derivative.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean NMR tube. The choice of solvent should be based on the solubility of the compound and its chemical shift to avoid signal overlap.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
1D NMR Acquisition
Before acquiring 2D spectra, it is essential to obtain high-quality 1D ¹H and ¹³C NMR spectra. These spectra provide the basis for setting up the 2D experiments and for comparison with the 2D data.
2D NMR Acquisition: COSY
The COSY experiment is typically the first 2D experiment performed.
-
Load Parameters: Load a standard COSY pulse program on the NMR spectrometer.[17][18]
-
Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H NMR spectrum.[19]
-
Acquisition Time: A typical acquisition time is around 0.2-0.3 seconds.
-
Number of Increments: Collect 256-512 increments in the indirect dimension (t1).
-
Number of Scans: Acquire 2-8 scans per increment, depending on the sample concentration.
-
Processing: After acquisition, the data is processed using a sine-bell or squared sine-bell window function before Fourier transformation in both dimensions.[18]
2D NMR Acquisition: HSQC
The HSQC experiment provides direct one-bond ¹H-¹³C correlations.
-
Load Parameters: Load a standard HSQC pulse program.[8]
-
Spectral Widths: Set the spectral width in the F2 dimension (¹H) to cover all proton signals and in the F1 dimension (¹³C) to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for most organic molecules).[19]
-
¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Number of Increments: Collect 128-256 increments in the t1 dimension.
-
Number of Scans: Acquire 4-16 scans per increment.
-
Processing: Process the data with appropriate window functions and perform Fourier transformation. The resulting spectrum will show correlations between directly bonded protons and carbons.
2D NMR Acquisition: HMBC
The HMBC experiment reveals long-range ¹H-¹³C correlations.
-
Load Parameters: Load a standard HMBC pulse program.[8]
-
Spectral Widths: Use the same spectral widths as for the HSQC experiment.[19]
-
Long-Range Coupling Constant: Set the long-range coupling constant (ⁿJCH) to a value optimized for 2-3 bond correlations, typically around 8 Hz.[8]
-
Number of Increments: Collect 256-512 increments in the t1 dimension.
-
Number of Scans: Acquire 8-32 scans per increment, as HMBC is generally less sensitive than HSQC.
-
Processing: Process the data similarly to the HSQC experiment. The resulting spectrum will show correlations between protons and carbons separated by multiple bonds.
Logical Comparison of Key Validation Techniques
The choice of analytical technique depends on the specific information required and the nature of the synthesized compound. The following diagram illustrates the logical relationship between the primary structural validation techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. arcjournals.org [arcjournals.org]
- 15. quora.com [quora.com]
- 16. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 18. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 19. ulethbridge.ca [ulethbridge.ca]
A Comparative Analysis of the Biological Activities of 5-Nitro- and 5-Nitrosopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the biological activities of 5-nitropyrimidines and 5-nitrosopyrimidines. The following sections detail their cytotoxic, antibacterial, antifungal, and antiviral properties, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are also provided, along with visualizations of experimental workflows to facilitate a deeper understanding of the methodologies.
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. The introduction of a nitro (-NO₂) or a nitroso (-NO) group at the 5-position of the pyrimidine ring significantly modulates their physicochemical properties and biological activities. Both 5-nitro- and 5-nitrosopyrimidines have emerged as privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological effects. This guide aims to provide a comparative overview of their biological activities to aid researchers in the design and development of novel therapeutic agents.
Data Presentation: A Comparative Overview
The following tables summarize the reported biological activities of various 5-nitro- and 5-nitrosopyrimidine derivatives, presenting quantitative data such as IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Cytotoxic Activity
The cytotoxicity of these compounds has been evaluated against various cancer cell lines, with many derivatives showing promising anti-proliferative effects.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 5-Nitropyrimidines | N,N′-bis-(4-chloro-5-nitro-pyrimidin-2-yl)-dispirotripiperazine | GMK | >500 | [1] |
| N,N′-bis-(2-chloro-5-nitro-pyrimidin-4-yl)-dispirotripiperazine | GMK | 207.1 | [1] | |
| 2,6-Diamino-5-((5-methylisoxazol-3-yl)diazenyl)pyrimidin-4-ol | MCF-7 | ~45 µg/mL | [2] | |
| 5-Nitrosopyrimidines | Asmarine B analogue | HT-29 | 0.12 | [2] |
| Asmarine A analogue | HT-29 | 1.2 | [2] |
Antibacterial Activity
Both 5-nitro- and 5-nitrosopyrimidines have demonstrated significant antibacterial potential against a range of pathogenic bacteria.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Nitropyrimidines | 2-Chloro-5-nitropyridine derivative | S. aureus | Not specified, moderate activity | [2] |
| 2-Chloro-5-nitropyridine derivative | E. coli | Not specified, moderate activity | [2] | |
| 5-Nitrosopyrimidines | 4,6-bis(allylamino)-5-nitrosopyrimidine | S. aureus | >128 | [2] |
| 4-amino-6-(cyclohexylamino)-5-nitrosopyrimidine | S. aureus | 32 | [2] | |
| 4,6-bis(benzylamino)-5-nitrosopyrimidine | E. coli | 64 | [2] |
Antifungal Activity
Several derivatives have been identified with potent activity against pathogenic fungi.
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 5-Nitropyrimidines | Not specified | Not specified | - | |
| 5-Nitrosopyrimidines | 4,6-bis(allylamino)-5-nitrosopyrimidine | C. albicans | >128 | [3] |
| 4-amino-6-(cyclohexylamino)-5-nitrosopyrimidine | C. albicans | 64 | [3] | |
| 4,6-bis(benzylamino)-5-nitrosopyrimidine | C. tropicalis | 32 | [3] | |
| 4-amino-6-(phenylamino)-2-methoxy-5-nitrosopyrimidine | C. neoformans | 16 | [3] |
Antiviral Activity
The antiviral properties of these compounds, particularly against Herpes Simplex Virus (HSV), have been a subject of interest.
| Compound Class | Derivative | Virus | EC₅₀ (µM) | Reference |
| 5-Nitropyrimidines | N,N′-bis-(2-chloro-5-nitro-pyrimidin-4-yl)-dispirotripiperazine | HSV-1 | 71.9 | [1] |
| N,N′-bis-(4-anilino-5-nitro-pyrimidin-2-yl)-dispirotripiperazine | HSV-1 | 1.0 | [1] | |
| 5-Nitrosopyrimidines | Not specified | Not specified | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5][6]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
Comparative Discussion
The presented data highlights the diverse biological activities of both 5-nitro- and 5-nitrosopyrimidines.
Cytotoxicity: Both classes of compounds exhibit cytotoxic potential. Notably, some N,N′-bis-5-nitropyrimidyl derivatives of dispirotripiperazine show moderate to low cytotoxicity against GMK cells, suggesting a degree of selectivity.[1] In contrast, analogues of the natural product asmarine, which feature a 5-nitrosopurine core (structurally related to 5-nitrosopyrimidines), display potent cytotoxicity in the nanomolar range against the HT-29 colon cancer cell line.[2] This suggests that the nitroso group, particularly within certain structural frameworks, may confer more potent anti-proliferative activity.
Antibacterial and Antifungal Activity: 5-Nitrosopyrimidines have been more extensively studied for their antimicrobial properties. A number of 4,6-bis(amino)-5-nitrosopyrimidines have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3] The structure-activity relationship studies on these compounds indicate that the nature of the substituents at the 4- and 6-positions plays a crucial role in determining their antimicrobial spectrum and potency. While 5-nitropyrimidines are known to possess antimicrobial activity, specific MIC values for direct comparison are less readily available in the reviewed literature.
Antiviral Activity: The antiviral activity of N,N′-bis-5-nitropyrimidyl derivatives of dispirotripiperazine against HSV-1 is particularly noteworthy.[1] Structure-activity relationship studies have revealed that the 5-nitro group is essential for this activity, and modifications to the pyrimidine ring can significantly enhance antiviral potency.[1] Information on the antiviral activity of 5-nitrosopyrimidines is currently limited in the public domain, preventing a direct comparison in this area.
Conclusion
This comparative guide demonstrates that both 5-nitro- and 5-nitrosopyrimidines are versatile scaffolds for the development of new therapeutic agents. While 5-nitrosopyrimidines have shown particularly strong potential as cytotoxic and antimicrobial agents, 5-nitropyrimidines have been effectively utilized in the design of potent antiviral compounds. The choice between these two pharmacophores will ultimately depend on the specific therapeutic target and the desired biological activity. Further head-to-head comparative studies of structurally analogous 5-nitro- and 5-nitrosopyrimidines are warranted to provide a more definitive understanding of the influence of the 5-substituent on their biological profiles.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Assessing the Purity of Commercially Available 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a key building block in the synthesis of various therapeutic agents.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound. The stated purity of these products can vary, highlighting the need for independent verification. The following table summarizes offerings from various suppliers.
| Supplier | Catalog Number | Stated Purity |
| Sigma-Aldrich (Ambeed) | AMBH2D6ECC42 | 97% |
| Sigma-Aldrich (BLD Pharmatech) | BL3H1F1CB096 | 97%[1] |
| Sigma-Aldrich (Fluorochem) | FLUH99C9E3A7 | 95% |
It is important to note that related pyrimidine derivatives are also available from other suppliers with varying purity levels, such as >98% from Anax Laboratories and ≥98% from ChemScene for similar compounds.[2][3]
Analytical Techniques for Purity Verification
A multi-technique approach is essential for a thorough purity assessment of this compound. Each technique provides unique insights into the compound's identity and the presence of potential impurities.
| Analytical Technique | Information Provided | Expected Results for Pure Compound | Potential Indications of Impurities |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities.[4] | A single major peak with a purity of >98% by peak area.[5] | Additional peaks corresponding to starting materials, intermediates, or byproducts.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the main component and impurities.[5] | A major peak in the chromatogram with a corresponding mass spectrum showing the expected molecular ion. | Peaks with m/z values corresponding to potential impurities.[5] |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Detailed structural information to confirm the chemical identity.[4] | Spectra consistent with the proposed structure of this compound. | Additional peaks indicating the presence of structurally related impurities. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[4] | An IR spectrum showing characteristic absorption bands for the amino, nitro, and carbonyl groups. | Unexpected peaks that may suggest the presence of impurities with different functional groups. |
| Elemental Analysis | Determination of the elemental composition (C, H, N).[6][7] | The percentage composition should be within ±0.4% of the theoretical values.[7] | Significant deviation from the theoretical elemental composition. |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity and can be used to monitor reaction progress.[6] | A single spot with a consistent Rf value in an appropriate solvent system. | Multiple spots indicating the presence of impurities. |
| UV-VIS Spectroscopy | Quantitative analysis based on the absorbance of UV-VIS light.[8] | A characteristic absorption maximum (λmax).[8] | Shifts in the λmax or the appearance of shoulder peaks. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or the mobile phase.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[5]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.[5]
-
Procedure: Acquire a standard proton spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the compound's properties.
-
Scan Range: A suitable mass range to detect the molecular ion of the target compound and potential impurities (e.g., m/z 100-500).
-
Potential Impurities
The synthesis of this compound can lead to several potential impurities, including:
-
Unreacted Starting Materials: Such as 6-aminouracil and nitric acid.
-
Reaction Intermediates: Incomplete nitration can leave starting material in the final product.
-
Byproducts of Side Reactions: Over-nitration or degradation products can form under certain reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
Visualizing the Purity Assessment Workflow and Technique Comparison
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. anaxlab.com [anaxlab.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallographic data of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its analogs. The structural insights derived from these analyses are pivotal for understanding intermolecular interactions and guiding the design of novel therapeutic agents.
The pyrimidine scaffold, particularly the 6-aminouracil core, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. The introduction of a nitro group at the C5 position significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, making the study of its crystal structure and that of its analogs crucial for rational drug design. This guide summarizes key crystallographic parameters, details experimental protocols for their determination, and visually represents the synthetic and analytical workflows.
Comparative Crystallographic Data
Table 1: Crystallographic Data for 6-Aminouracil Analogs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |
| 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione | C₅H₆N₄O₃ | Monoclinic | C2/c | 15.557(11) | 7.562(11) | 16.972(13) | 116.69(5) | 1783.88 | [1] |
| 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione monohydrate | C₆H₈N₄O₂·H₂O | Orthorhombic | Pnam | 13.978(10) | 9.638(8) | 6.338(11) | 90 | 853.9 | [1] |
| 1-Methyl-6-aminouracil derivative (Compound 1) | Not specified in abstract | Not specified | Not specified | - | - | - | - | - | [2] |
| 6,6'-diamino-1,1',3,3'-tetramethyl-5,5'-(benzylidene)bis[pyrimidine-2,4(1H,3H)-dione] | C₁₉H₂₂N₆O₄ | Not specified | Not specified | - | - | - | - | - | [3] |
Note: Detailed atomic coordinates, bond lengths, and angles are typically found in the full crystallographic information files (CIFs) from the respective publications.
Experimental Protocols
The following sections outline the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of this compound analogs.
Synthesis of this compound Analogs
A common synthetic route to this compound involves the nitration of 6-aminouracil. Analogs can be synthesized by starting with appropriately substituted 6-aminouracil derivatives.
General Procedure:
-
Dissolution: 6-Aminouracil or its substituted analog is dissolved in a suitable solvent, such as a mixture of sulfuric acid and nitric acid, at a controlled temperature (typically 0-5 °C) with stirring.
-
Nitration: A nitrating agent, such as fuming nitric acid, is added dropwise to the solution while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.
-
Filtration and Washing: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: The product is dried under vacuum to yield the this compound analog.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.
General Procedure:
-
Solvent Selection: The synthesized compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, DMF, or aqueous mixtures).
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
X-ray Crystallographic Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
Data Deposition: The final crystallographic data, including atomic coordinates, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural analysis of this compound analogs.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
Caption: Relationship between analog structure, crystal properties, and biological activity.
References
A Comparative Guide to the Reactivity of the Amino Group in Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The substituted aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The reactivity of the exocyclic amino group is critical, governing the synthesis of derivatives and influencing interactions with biological targets. This guide provides an objective comparison of the amino group's reactivity in various substituted pyrimidines, supported by experimental data and detailed protocols, to aid in synthetic strategy and drug design.
Factors Influencing Amino Group Reactivity
The reactivity of the amino group in pyrimidines is a nuanced interplay of several factors. The position of the amino group and the electronic properties of other substituents on the pyrimidine ring create a unique chemical environment that dictates the nucleophilicity and basicity of the amino nitrogen.
The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms. This inherent electronic property influences the reactivity of its substituents. The general order of electrophilicity for the carbon atoms in the pyrimidine ring is C4(6) > C2 > C5[1]. This is due to the stabilization of the negative charge in the Meisenheimer intermediate during nucleophilic attack at positions ortho or para to the ring nitrogens[1].
Substituents on the ring further modulate this reactivity. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more electrophilic and decreasing the basicity (and generally the nucleophilicity) of the amino group. Conversely, electron-donating groups (EDGs) increase the electron density, which in turn enhances the basicity and nucleophilicity of the amino group.
Caption: Factors influencing amino group reactivity in pyrimidines.
Quantitative Comparison of Amino Group Reactivity
The basicity of the amino group, a key indicator of its reactivity, is quantitatively expressed by its pKa value. A higher pKa indicates a stronger base and generally a more nucleophilic amino group. The following table summarizes the pKa values for a series of substituted aminopyrimidines.
| Compound | pKa (protonated form) | Reference |
| Pyrimidine | 1.30 | [2] |
| 2-Aminopyrimidine | 3.54 | [2] |
| 4-Aminopyrimidine | 5.71 | [3] |
| 5-Aminopyrimidine | 2.83 | [2] |
| 2-Amino-4,6-dimethylpyrimidine | 4.85 | [2] |
| 2,4,6-Triaminopyrimidine | 6.84 | [2] |
As the data indicates, the position of the amino group significantly impacts its basicity. The 4-amino group is substantially more basic than the 2- or 5-amino groups. This is attributed to the resonance stabilization of the protonated form. The addition of electron-donating methyl groups, as in 2-amino-4,6-dimethylpyrimidine, increases the basicity compared to 2-aminopyrimidine.
The reactivity of the amino group can also be inferred from reaction outcomes, such as in nucleophilic aromatic substitution (SNAr) reactions. For instance, in the mono-amination of dichloropyrimidines, the yields can provide a comparative measure of reactivity under specific conditions[1].
| Dichloropyrimidine Substrate | Product Yield (%) |
| 2,4-Dichloropyrimidine | 85 |
| 4,6-Dichloropyrimidine | 92 |
| 2,6-Dichloropurine (for comparison) | 78 |
Note: Yields are for mono-amination under similar reaction conditions and serve as a proxy for the reactivity of the pyrimidine ring towards nucleophilic attack, which is modulated by the substituents.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of an aminopyrimidine derivative.
Principle: The ultraviolet absorption spectrum of an aminopyrimidine will change as a function of pH. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.
Materials:
-
Substituted aminopyrimidine
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and cuvettes
Procedure:
-
Prepare a stock solution of the aminopyrimidine in deionized water or an appropriate co-solvent if solubility is low.
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 1 to 10).
-
For each pH value, add a small, constant volume of the aminopyrimidine stock solution to a volumetric flask and dilute with the corresponding buffer.
-
Record the UV-Vis spectrum for each solution to identify a wavelength with a significant change in absorbance upon protonation/deprotonation.
-
Measure the absorbance of each solution at this chosen wavelength.
-
Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Comparative Acylation of Substituted Aminopyrimidines
This protocol provides a method to compare the rate of acylation for different aminopyrimidines.
Principle: The nucleophilicity of the amino group will determine the rate of its reaction with an acylating agent. By reacting different aminopyrimidines with a limiting amount of an acylating agent in a competitive manner, the relative product distribution will reflect the relative reactivity.
Materials:
-
2-Aminopyrimidine
-
4-Aminopyrimidine
-
Acetic anhydride
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard for GC or HPLC analysis (e.g., naphthalene)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-aminopyrimidine, 4-aminopyrimidine, and the internal standard in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 equivalents relative to the total moles of aminopyrimidines).
-
Allow the reaction to stir at a controlled temperature for a set period (e.g., 1 hour).
-
Quench the reaction by adding a small amount of water or a dilute aqueous base.
-
Extract the organic layer, dry it, and concentrate it.
-
Analyze the product mixture by GC or HPLC to determine the relative amounts of the acetylated products of 2-aminopyrimidine and 4-aminopyrimidine. The ratio of the products will indicate the relative reactivity of the two amino groups.
Caption: Workflow for comparing the acylation reactivity of aminopyrimidines.
Conclusion
The reactivity of the amino group in substituted pyrimidines is a critical parameter in the design and synthesis of novel compounds for drug discovery. Understanding the interplay of substituent effects and the position of the amino group allows for a more rational approach to chemical synthesis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare and predict the reactivity of different aminopyrimidine scaffolds, ultimately facilitating the development of new and improved therapeutic agents.
References
A Comparative Analysis of the Biological Activity of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and Its Methylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its N-methylated derivatives. While direct comparative studies are limited, this document synthesizes available data on the parent compound and its analogs, offering insights into their potential as therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore found in numerous anticancer, antiviral, and antimicrobial agents. The introduction of a nitro group at the C5 position and methylation at the N1 and N3 positions can significantly modulate the physicochemical properties and biological activities of the 6-aminouracil core.
Summary of Biological Activities
Derivatives of 6-aminouracil have shown a wide spectrum of biological activities, including anticancer, antiviral, anti-Alzheimer's, antimicrobial, and antioxidant properties. The addition of a nitro group often enhances the electrophilic nature of the pyrimidine ring, potentially influencing its interaction with biological targets. Methylation, on the other hand, can alter solubility, membrane permeability, and metabolic stability, thereby affecting the pharmacokinetic and pharmacodynamic profile of the compounds.
Potential Signaling Pathway Involvement
Based on the activities of related pyrimidine derivatives, these compounds could potentially interact with various cellular signaling pathways. For instance, their anticancer effects might be mediated through the inhibition of kinases involved in cell proliferation and survival, or through the induction of apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to an anticancer effect.
Caption: Hypothetical signaling pathway for anticancer activity.
Experimental Workflow for Activity Screening
The evaluation of the biological activity of these compounds would typically follow a standardized experimental workflow. This process begins with the synthesis and purification of the compounds, followed by a series of in vitro and potentially in vivo assays to determine their efficacy and mechanism of action.
Caption: General experimental workflow for biological activity screening.
Quantitative Data Comparison
As previously stated, direct comparative quantitative data is scarce. The following table is a template that researchers can use to populate with experimental data as it becomes available.
| Compound | Biological Activity | Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | Anticancer | MTT Assay | e.g., MCF-7 | Data not available | - |
| Enzyme Inhibition | e.g., Kinase Assay | e.g., EGFR | Data not available | - | |
| 6-amino-1-methyl-5-nitropyrimidine-2,4(1H,3H)-dione | Anticancer | MTT Assay | e.g., MCF-7 | Data not available | - |
| Enzyme Inhibition | e.g., Kinase Assay | e.g., EGFR | Data not available | - | |
| 6-amino-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione | Anticancer | MTT Assay | e.g., MCF-7 | Data not available | - |
| Enzyme Inhibition | e.g., Kinase Assay | e.g., EGFR | Data not available | - | |
| 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | Anticancer | MTT Assay | e.g., MCF-7 | Data not available | - |
| Enzyme Inhibition | e.g., Kinase Assay | e.g., EGFR | Data not available | - |
Detailed Experimental Protocols
To facilitate future comparative studies, detailed protocols for key experiments are provided below.
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a cancer cell line.
Materials:
-
Test compounds (dissolved in DMSO)
-
Cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, the kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP. Include a no-enzyme control and a vehicle control (DMSO).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While the therapeutic potential of 6-aminouracil derivatives is evident from the broader literature, a clear and quantitative comparison between this compound and its N-methylated analogs is currently lacking. The strategic placement of a nitro group and methyl substituents offers a compelling avenue for drug design and optimization. Future research should focus on the systematic synthesis of these compounds and their direct comparative evaluation in a panel of biological assays. Such studies are crucial to elucidate the structure-activity relationships and to identify lead compounds with superior efficacy and selectivity for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for conducting these much-needed investigations.
A Researcher's Guide to Differential Scanning Calorimetry and its Alternatives in Thermal and Biophysical Analysis
For researchers, scientists, and drug development professionals, understanding the thermal properties and binding characteristics of pharmaceutical compounds is paramount. Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the thermal stability, purity, and polymorphism of drugs and excipients.[1][2] However, the landscape of analytical techniques is vast. This guide provides an objective comparison of DSC with other key thermal and biophysical methods, supported by experimental data and detailed protocols, to aid in selecting the optimal tool for your research needs.
Differential Scanning Calorimetry (DSC): The Workhorse of Thermal Analysis
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[2] This allows for the determination of critical thermodynamic properties. In the pharmaceutical industry, DSC is indispensable for a variety of applications, including the analysis of polymorphism, assessment of purity, evaluation of thermal stability, and studying drug-excipient interactions.[1][3]
Key Applications of DSC in Drug Development:
-
Polymorphism Characterization: Different crystalline forms (polymorphs) of a drug can have different solubilities and stabilities. DSC can identify and distinguish these polymorphs by their unique melting points and enthalpies of fusion.[1]
-
Purity Assessment: Impurities in a drug substance can be detected by the broadening of its melting peak and a decrease in the melting point.[4]
-
Stability Studies: DSC is used to evaluate the thermal stability of active pharmaceutical ingredients (APIs) and formulations, which is crucial for determining storage conditions and shelf life.[1]
-
Drug-Excipient Compatibility: DSC can screen for potential interactions between a drug and excipients in a formulation by observing changes in the thermal profiles of the individual components versus the mixture.[5]
A typical DSC experiment involves heating a small amount of sample and an inert reference in separate pans at a constant rate. The instrument measures the differential heat flow required to maintain both at the same temperature.
Experimental Protocol: DSC Analysis of a Small Molecule Drug
-
Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of volatile components. Prepare an identical empty sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate the cell at a starting temperature, e.g., 25 °C.
-
Ramp the temperature at a controlled rate, commonly 10 °C/min, up to a final temperature that is sufficiently above the expected thermal events (e.g., 300 °C).[6]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is a thermogram.
-
Data Analysis: Analyze the thermogram to identify thermal events. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as inverted peaks. Glass transitions appear as a step change in the baseline.[7] Calculate the onset temperature, peak temperature, and the enthalpy (area under the peak) for each event.
Comparison with Alternative Thermal Analysis Techniques
While DSC is versatile, other techniques provide complementary information about a material's thermal behavior. The primary alternatives in this category are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[9] It is ideal for studying processes that involve mass loss, such as decomposition, dehydration, or desolvation.[10] In contrast, DSC measures heat flow and is suited for studying phase transitions that may not involve a change in mass, like melting or glass transitions.[11] Often, DSC and TGA are used together to provide a comprehensive thermal profile of a material.[5]
-
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as they are heated.[12] Like DSC, it can detect thermal events such as melting and crystallization. However, DTA is generally less sensitive and provides qualitative rather than quantitative data on the energy changes involved.[13][14] DSC directly measures the heat flow, allowing for the quantitative determination of enthalpy changes, which is a significant advantage.[15]
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Differential Thermal Analysis (DTA) |
| Primary Measurement | Heat Flow (mW)[2] | Mass Change (%)[9] | Temperature Difference (ΔT)[12] |
| Key Applications | Melting, crystallization, glass transition (Tg), purity, stability, specific heat capacity.[7][16] | Thermal stability, decomposition, composition, moisture/solvent content.[11] | Detection of thermal events (melting, crystallization).[12] |
| Quantitative Data | Yes (Enthalpy, Heat Capacity).[13] | Yes (Mass Loss/Gain).[12] | No (Primarily qualitative).[12] |
| Sensitivity | High sensitivity to thermal events (down to ~0.1 µW).[15] | High sensitivity to mass changes (down to ~0.1 µg).[15] | Lower sensitivity than DSC.[14] |
| Sample Size | Typically 1-10 mg.[15] | Typically 5-20 mg. | Typically 5-20 mg. |
| Information Provided | Thermodynamic properties of phase transitions.[11] | Material composition and degradation profile.[11] | Temperatures of phase transitions.[17] |
Experimental Protocol: TGA for Thermal Stability
-
Sample Preparation: Weigh approximately 10 mg of the sample into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Atmosphere Control: Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a set flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting curve shows the percentage of weight loss versus temperature.
Experimental Protocol: DTA for Transition Temperature
-
Sample Preparation: Place the sample and an inert reference material (e.g., alumina) in separate crucibles.
-
Instrument Setup: Position the crucibles in the DTA heating block, ensuring thermocouples are in close contact.
-
Temperature Program: Heat the block at a linear rate.
-
Data Acquisition: Record the temperature difference (ΔT) between the sample and reference thermocouples as a function of the furnace temperature. Endothermic or exothermic events in the sample will cause a deviation in ΔT.
Comparison with Biophysical Techniques in Drug Discovery
In drug development, the ultimate goal is often to understand how a drug interacts with its biological target. While DSC provides crucial data on the thermal stability of the drug molecule itself, other biophysical techniques directly measure the thermodynamics and kinetics of binding interactions.[18] For a drug development professional, these techniques can be considered functional alternatives to DSC when the primary question relates to binding rather than bulk thermal properties.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding.[19] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[20] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction, from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[21]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on binding kinetics.[22][23] It measures the association (ka) and dissociation (kd) rates of an interaction, from which the binding affinity (KD) can be calculated.[24] It is highly sensitive and is a powerful tool for screening and characterizing drug candidates.[25]
-
Microscale Thermophoresis (MST): MST is a solution-based method that measures binding affinity by detecting changes in the fluorescence of a target molecule as it moves through a microscopic temperature gradient.[26][27] It requires very small sample amounts and can be used in complex biological liquids.[28]
| Parameter | Differential Scanning Calorimetry (DSC) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Primary Measurement | Heat flow during temperature scan. | Heat change upon binding at constant T.[29] | Change in refractive index upon binding.[30] | Change in fluorescence in a T-gradient.[26] |
| Key Application | Thermal stability of bulk material (API, formulation).[1] | Binding thermodynamics (ΔH, KD, n).[21] | Binding kinetics (ka, kd) and affinity (KD).[24] | Binding affinity (KD).[31] |
| Labeling Required? | No. | No.[19] | No (one partner is immobilized).[30] | Yes (fluorescent label on one partner).[31] |
| Throughput | Low to Medium. | Low to Medium. | Medium to High.[30] | High. |
| Information Provided | Protein unfolding temperature (Tm), stability of drug substance.[4] | Complete thermodynamic profile of a binding event.[21] | Real-time association/dissociation rates.[24] | Equilibrium dissociation constant in solution.[31] |
| Immobilization | No. | No (both partners in solution).[32] | Yes (one partner immobilized on a sensor chip).[25] | No (both partners in solution).[27] |
Experimental Protocol: ITC for Drug-Target Binding
-
Sample Preparation: Prepare solutions of the target protein and the ligand (drug) in the same matched buffer. Degas the solutions to prevent air bubbles.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the titration syringe.[32]
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while stirring.[29]
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract KD, ΔH, and n.[29]
Experimental Protocol: SPR for Binding Kinetics
-
Sensor Chip Preparation: Immobilize one binding partner (the "ligand," often the target protein) onto the surface of a sensor chip.
-
System Priming: Prime the system with running buffer to establish a stable baseline.
-
Analyte Injection: Inject the other binding partner (the "analyte," the drug) at various concentrations over the sensor surface.[24]
-
Data Acquisition: Monitor the change in the SPR signal (response units) in real-time to observe the association phase.
-
Dissociation: Replace the analyte solution with running buffer to monitor the dissociation phase.
-
Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to kinetic models to determine ka and kd.[24]
Experimental Protocol: MST for Binding Affinity
-
Sample Preparation: Label the target protein with a fluorescent dye. Prepare a series of dilutions of the unlabeled ligand.
-
Mixing: Mix a constant concentration of the labeled target with each ligand dilution.
-
Capillary Loading: Load the mixtures into glass capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is tracked.[27]
-
Data Analysis: Plot the change in normalized fluorescence against the ligand concentration and fit the curve to determine the KD.[31]
Selecting the Right Analytical Tool
The choice of technique depends entirely on the scientific question being asked. The following diagram illustrates a decision-making process for selecting between DSC and its alternatives in a drug development context.
References
- 1. quercus.be [quercus.be]
- 2. veeprho.com [veeprho.com]
- 3. Differential Scanning Calorimetry Principle & Applications [bcluae.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. azom.com [azom.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. torontech.com [torontech.com]
- 12. worldoftest.com [worldoftest.com]
- 13. youtube.com [youtube.com]
- 14. labcompare.com [labcompare.com]
- 15. skztester.com [skztester.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. differencebetween.com [differencebetween.com]
- 18. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaxchange.info [pharmaxchange.info]
- 22. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 23. portlandpress.com [portlandpress.com]
- 24. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 25. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 31. nanotempertech.com [nanotempertech.com]
- 32. Khan Academy [khanacademy.org]
Safety Operating Guide
Safe Disposal of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard and Safety Information
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[1] It may also cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute toxicity, oral | Category 4 | H302 |
| Skin corrosion/irritation | Category 2 | H315 |
| Serious eye damage/eye irritation | Category 2A | H319 |
| Specific target organ toxicity, single exposure | Category 3 | H335 |
Disposal Procedures
Waste Product Disposal:
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] The material should be disposed of at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[3] One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Contaminated Packaging Disposal:
Contaminated packaging should be treated as the unused product and disposed of accordingly.[2] Ensure containers are completely empty before disposal.
Spill Cleanup and Disposal:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including protective gloves, clothing, eye protection, and a respirator if necessary.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Avoid the formation of dust.[1]
-
Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[1][4] Do not let the product enter drains.[1]
-
Disposal: The collected waste should be disposed of through a licensed professional waste disposal service, following the same procedures as for the original product.[5][6]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione (CAS Number: 3346-22-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] As with other nitro-containing compounds, it should be handled with care to avoid inhalation, ingestion, and skin contact.[2][3] The following personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when there is a risk of splashes.[2][4] | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant, impervious clothing, such as a fully buttoned lab coat.[4] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber is generally recommended for nitro compounds). Gloves must be inspected prior to use and proper removal technique should be followed.[1][2] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[2][4] | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
2.1. Preparation and Pre-Experiment Checks
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.
-
Assemble PPE: Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Prepare Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for solid chemical spills nearby.
2.2. Handling the Solid Compound
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to minimize the generation of dust.
-
Use a spatula that minimizes aerosolization when transferring the solid.
-
Tare the receiving vessel on the balance before adding the compound.
-
Carefully transfer the desired amount of the compound to the vessel.
-
Close the primary container immediately after weighing.
-
-
Preparing Solutions:
-
Add the solvent to the vessel containing the pre-weighed solid compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
2.3. Post-Handling Procedures
-
Decontamination:
-
Wipe down the spatula and any other equipment that came into contact with the compound with a suitable solvent (e.g., ethanol) and then with soap and water. Dispose of the wipes in the designated solid hazardous waste container.
-
Decontaminate the work surface within the fume hood.
-
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated solid hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Diagram 1: Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan: Waste Management Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Do not dispose of this compound or its waste down the drain or in regular trash.
3.1. Waste Segregation and Collection
-
Solid Waste:
-
This includes excess solid compound, contaminated gloves, bench paper, wipes, and any other disposable materials that have come into contact with the compound.
-
Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
-
-
Liquid Waste:
-
This includes any solutions containing the compound and the first rinse of any contaminated glassware.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
The label should include "Hazardous Waste," the chemical name, all solvent components, and their approximate concentrations.
-
-
Sharps Waste:
-
Any contaminated needles or razor blades should be disposed of in an approved sharps container designated for chemically contaminated sharps.
-
3.2. Decontamination of Reusable Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one that will dissolve the compound) and collect this rinsate in the designated liquid hazardous waste container.
-
Subsequent Cleaning: After the initial rinse, the glassware can be washed with soap and water.
3.3. Final Disposal
-
Storage: Store all hazardous waste containers in a designated satellite accumulation area. Keep the containers securely closed except when adding waste.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] All hazardous waste must be disposed of through a licensed professional waste disposal service.[1]
Diagram 2: Disposal Pathway for this compound Waste
Caption: Disposal pathway for waste from handling the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
